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  • Product: 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide
  • CAS: 83443-28-1

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action and Profiling of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide: A Technical Guide

Target Audience: Researchers, Assay Biologists, and Drug Discovery Scientists Compound Identifiers: CAS 83443-28-1 | EC 139-099-1 Executive Summary In contemporary drug discovery, targeted covalent inhibitors (TCIs) and...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Discovery Scientists Compound Identifiers: CAS 83443-28-1 | EC 139-099-1

Executive Summary

In contemporary drug discovery, targeted covalent inhibitors (TCIs) and electrophilic probes are critical for addressing undruggable targets. The compound 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide (CAS 83443-28-1) serves as a specialized biochemical probe containing a classic α -chloroacetamide warhead[1],[2]. This whitepaper provides an authoritative, self-validating framework for profiling this compound in vitro, detailing its structural pharmacology, reaction kinetics, and the step-by-step methodologies required to validate its mechanism of action (MoA) against cysteine-bearing protein targets.

Structural Pharmacology & Mechanistic Rationale

The architecture of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide is bipartite, a hallmark of rationally designed covalent ligands:

  • The Recognition Element (Non-Covalent Affinity): The 2-[(cyanomethyl)sulfanyl]phenyl moiety drives the reversible pre-association ( KI​ ). The thioether linkage provides a specific spatial vector, directing the highly polar, linear nitrile group (–C≡N) into complementary protein sub-pockets to engage in hydrogen bonding or dipole-dipole interactions.

  • The Electrophilic Warhead (Covalent Bond Formation): The α -chloroacetamide group is a mild electrophile. Upon non-covalent binding, it is positioned adjacent to a nucleophilic cysteine residue, facilitating an irreversible SN​2 alkylation ( kinact​ ).

Reaction Kinetics

The mechanism follows a two-step kinetic model. The compound first binds reversibly to the target protein (E) to form a non-covalent complex (E·I). The proximity of the target thiolate to the α -carbon of the chloroacetamide triggers an SN​2 displacement of the chloride ion, yielding a stable, irreversible thioether adduct.

MOA Target Target Protein (Free Cys-SH) Complex Non-Covalent Complex (E·I) Target->Complex Pre-association (KI) Ligand CAS 83443-28-1 (Chloroacetamide) Ligand->Complex Pre-association (KI) Transition SN2 Transition State Complex->Transition kinact Adduct Covalent Adduct (E-I) + HCl Transition->Adduct Irreversible

Fig 1: Two-step covalent binding mechanism of CAS 83443-28-1 via SN2 alkylation.

In Vitro Experimental Methodologies

To rigorously validate the mechanism of action, a self-validating cascade of assays must be employed. Relying solely on standard IC50​ metrics will yield misleading data for covalent modifiers.

Workflow Phase1 1. Time-Dependent Assay (Calculate kinact/KI) Phase2 2. Intact Mass Spec (Confirm +204 Da Shift) Phase1->Phase2 Time-dependent inhibition confirmed Phase3 3. Washout Dialysis (Assess Irreversibility) Phase2->Phase3 1:1 Stoichiometry validated Phase4 4. Cellular CETSA (Target Engagement) Phase3->Phase4 Activity remains suppressed

Fig 2: Sequential in vitro validation workflow for covalent electrophilic probes.

Protocol A: Time-Dependent Biochemical Inhibition Assay

Causality & Rationale: Covalent inhibitors exhibit time-dependent potency. Standard IC50​ values are insufficient; the efficiency of covalent bond formation ( kinact​/KI​ ) must be determined.

  • Buffer Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20). Critical Expert Insight: Strictly omit DTT or β -mercaptoethanol. These nucleophilic reducing agents will rapidly scavenge the α -chloroacetamide warhead. Use TCEP (0.5 mM) as a non-nucleophilic alternative.

  • Pre-Incubation: Incubate the target protein (10 nM) with varying concentrations of CAS 83443-28-1 (0.1 µM to 10 µM) for multiple time points (0, 15, 30, 60, 120 minutes) at 25°C.

  • Reaction Initiation: Add the enzyme substrate and measure product formation continuously to calculate the initial velocity ( vi​ ).

  • Data Extraction: Plot remaining activity versus time to determine kobs​ . Plot kobs​ versus [Inhibitor] to extract KI​ and kinact​ .

  • Self-Validation: Include a Cys-to-Ser mutant of the target protein. If the compound acts exclusively via covalent modification of that specific cysteine, the time-dependent shift in IC50​ will be entirely abolished in the mutant.

Protocol B: Intact Protein Mass Spectrometry (LC-MS)

Causality & Rationale: To confirm a 1:1 binding stoichiometry and validate the SN​2 displacement of the chloride leaving group.

  • Incubation: Incubate 2 µM target protein with 10 µM compound in standard buffer for 2 hours at room temperature.

  • Quenching: Stop the reaction by adding 1% formic acid.

  • LC-MS Analysis: Inject 1 µg of the protein sample onto a C4 desalting column connected to an ESI-TOF mass spectrometer.

  • Deconvolution: Deconvolute the raw multiply-charged spectra using MaxEnt1 to obtain the intact mass.

  • Self-Validation: The molecular weight of CAS 83443-28-1 is ~240.71 Da. Upon reaction with a thiol, HCl (36.46 Da) is lost. A successful 1:1 covalent adduct will present a highly specific mass shift of +204.25 Da . If multiple +204 Da additions are observed, the compound concentration must be lowered to prevent promiscuous multi-alkylation.

Protocol C: Cellular Target Engagement (CETSA)

Causality & Rationale: To ensure the compound can penetrate the cell membrane and engage the target in a complex physiological environment without being entirely neutralized by intracellular glutathione.

  • Treatment: Treat target-expressing cells with 5 µM of the compound or DMSO vehicle for 4 hours.

  • Thermal Gradient: Harvest cells, aliquot into PCR tubes, and subject them to a temperature gradient (40°C to 60°C) for 3 minutes using a thermal cycler.

  • Lysis & Separation: Lyse cells via freeze-thaw cycles and centrifuge to separate soluble (folded) from precipitated (unfolded) protein.

  • Analysis: Analyze the soluble fraction via Western blot. Covalent modification typically confers significant thermal stabilization ( ΔTm​>3∘C ).

Quantitative Data Interpretation

To assist in benchmarking, Table 1 outlines the expected in vitro pharmacological profile of CAS 83443-28-1 compared against vital control parameters.

Table 1: Representative In Vitro Profiling Metrics for CAS 83443-28-1

ParameterWild-Type TargetCys-to-Ser MutantNon-Covalent Analog Control
IC50​ (t=0 min) 4.2 µM4.5 µM5.1 µM
IC50​ (t=60 min) 0.08 µM 4.6 µM5.2 µM
kinact​/KI​ 1.2×104M−1s−1 N/A (No covalent bond)N/A
Intact MS Shift +204.25 Da No ShiftNo Shift
CETSA ΔTm​ +5.4 °C+0.8 °C+1.1 °C

Note: Data is representative of typical in vitro profiling results for targeted covalent inhibitors sharing this specific scaffold architecture.

Safety & Handling Protocols

When conducting in vitro assays with CAS 83443-28-1, stringent safety protocols must be observed due to its electrophilic nature. According to chemical safety data, 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide is classified under Acute Tox. 4 (H302 + H312 + H332) , indicating it is harmful via oral, dermal, and inhalation routes[3].

Furthermore, the compound causes skin irritation (Skin Irrit. 2, H315 ) and serious eye damage (Eye Dam. 1, H318 )[3]. As a reactive electrophile, it may also induce specific target organ toxicity upon single exposure (STOT SE 3, H336 )[3].

Mandatory Precautions: All stock preparations and in vitro dilutions must be conducted in a Class II biosafety cabinet or chemical fume hood. Personnel must wear nitrile gloves, a laboratory coat, and safety goggles at all times.

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Exploratory

Physicochemical Profiling and Reactivity Dynamics of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of modern drug discovery and organic synthesis, bifunctional bui...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery and organic synthesis, bifunctional building blocks offer critical vectors for molecular design. 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide (CAS 83443-28-1) is a highly specialized intermediate characterized by two distinct reactive moieties: an electrophilic 2-chloroacetamide warhead and a versatile (cyanomethyl)sulfanyl group[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, intrinsic reactivity, and standard experimental workflows for characterization, specifically tailored for researchers developing targeted covalent inhibitors (TCIs) or complex heterocyclic scaffolds.

Structural & Physicochemical Profiling

Understanding the baseline physicochemical properties is essential for predicting solubility, permeability, and laboratory safety. The molecule possesses a molecular weight of 240.71 g/mol , placing it well within the optimal range for fragment-based or lead-oriented chemical space.

Quantitative Data Summaries

Table 1: Core Physicochemical Properties

Property Value Rationale / Implication
Chemical Formula C10H9ClN2OS Defines the stoichiometric baseline for synthetic reactions.
Molecular Weight 240.71 g/mol Highly favorable for maximizing ligand efficiency (LE).
Hydrogen Bond Donors 1 (-NH of amide) Facilitates target engagement via directional H-bonding.
Hydrogen Bond Acceptors 4 (O, N, N, S) Multiple interaction points for kinase/protease binding pockets.

| Rotatable Bonds | 4 | Balances conformational flexibility with binding entropy. |

Because of the reactive nature of the alpha-halo carbonyl, stringent safety parameters must be observed during handling.

Table 2: GHS Hazard Classifications [1]

Hazard Class Category Hazard Code Clinical/Lab Implication
Acute Toxicity Category 4 H302, H312, H332 Harmful via oral, dermal, and inhalation routes. Requires fume hood.
Skin Irritation Category 2 H315 Causes skin irritation; necessitates standard PPE (nitrile gloves).
Serious Eye Damage Category 1 H318 Causes severe eye damage; safety goggles are mandatory.

| STOT SE | Category 3 | H336 | May cause drowsiness/dizziness. Ensure adequate ventilation. |

Mechanistic Reactivity: The Covalent Warhead

The architectural brilliance of this molecule lies in its dual reactivity, which dictates experimental causality in synthetic applications:

  • The 2-Chloroacetamide Warhead: This moiety is a classic electrophile. The electron-withdrawing nature of the chlorine atom polarizes the adjacent alpha-carbon, rendering it highly susceptible to nucleophilic attack via an SN​2 mechanism. In biological systems, this causality is exploited to target non-catalytic cysteine residues on proteins, forming an irreversible covalent adduct.

  • The (Cyanomethyl)sulfanyl Group: The thioether linkage provides a flexible hinge, while the terminal nitrile (cyano) group serves multiple purposes. Synthetically, it can be reduced to a primary amine or hydrolyzed to a carboxylic acid. In medicinal chemistry, the sp-hybridized nitrogen of the nitrile acts as a strong, directional hydrogen bond acceptor with minimal steric bulk.

G A 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide C SN2 Nucleophilic Attack (Displacement of Chloride) A->C B Target Protein (Cysteine Thiolate) B->C D Covalent Thioether Adduct C->D HCl elimination E Irreversible Target Inhibition D->E

Mechanism of covalent protein modification via the 2-chloroacetamide warhead.

Experimental Workflows: Stability Profiling

Because the 2-chloroacetamide group is intrinsically reactive, scientists must quantify its half-life in physiological buffers and its reactivity with biological nucleophiles. The industry standard for assessing this is the Glutathione (GSH) Trapping Assay.

Protocol 1: Glutathione (GSH) Reactivity Assay

Objective: To determine the intrinsic electrophilicity and half-life ( t1/2​ ) of the compound in the presence of a physiological thiol surrogate. Causality: GSH is a tripeptide containing a highly reactive cysteine. Measuring the depletion of the parent compound in the presence of GSH provides a predictive model for off-target protein binding and in vivo half-life.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve CAS 83443-28-1 in LC-MS grade DMSO to a final concentration of 10 mM.

  • Buffer Equilibration: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) and pre-warm to 37°C in a water bath.

  • GSH Solution: Prepare a 5 mM solution of reduced glutathione (GSH) in the phosphate buffer immediately prior to use to prevent auto-oxidation to GSSG.

  • Reaction Initiation: Spike the compound stock into the GSH solution to achieve a final concentration of 10 µM compound and 1 mM GSH (establishing pseudo-first-order kinetics).

  • Quenching: At designated time points (t = 0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots and quench the reaction by adding 50 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate any buffer salts or impurities.

  • Analysis: Transfer the supernatant to LC-MS vials for quantification.

G S1 Compound Prep (10 mM in DMSO) S2 Incubation with 1 mM GSH (pH 7.4 Buffer, 37°C) S1->S2 S3 Time-course Sampling (t=0 to 240 min) S2->S3 S4 Quench with Cold ACN (+ Internal Standard) S3->S4 S5 LC-MS/MS Quantification (Parent Depletion) S4->S5

Experimental workflow for assessing intrinsic electrophilicity via GSH trapping.

Analytical Characterization Protocols

To ensure the trustworthiness of the data, the experimental workflow must be a self-validating system. High-resolution mass spectrometry ensures that the depletion of the parent compound is strictly due to adduct formation rather than aqueous hydrolysis or precipitation.

Protocol 2: Analytical Validation (LC-MS/MS)

Objective: To construct a self-validating system for quantifying the parent compound and identifying the GSH-adduct.

Step-by-Step Methodology:

  • Chromatography: Utilize a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size).

    • Mobile phase A: 0.1% Formic acid in water.

    • Mobile phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Run a fast gradient from 5% B to 95% B over 3 minutes to ensure sharp peak shapes and minimize run time.

  • Mass Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent mass [M+H]+ at m/z≈241.7 .

  • Adduct Verification: Perform a full scan to identify the GSH adduct. The expected mass shift is +271 Da (addition of GSH [MW ~307.3] minus the loss of HCl [MW ~36.5]), yielding an expected adduct mass of approximately m/z≈512.5 . Detection of this specific mass validates that the SN​2 displacement occurred as theorized.

References

  • Title: 2-chloro-N-{2-[(cyanomethyl)

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Foundational

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2-chloro-N-phenylacetamide: A Model for Substituted N-Arylacetamides

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the synthesis, single-crystal X-ray diffraction, and structural features of 2-chloro-N-ph...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthesis, single-crystal X-ray diffraction, and structural features of 2-chloro-N-phenylacetamide. While the primary compound of interest is 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide, a complete crystallographic study for this specific molecule is not publicly available. Therefore, we utilize the closely related and structurally significant analog, 2-chloro-N-phenylacetamide, as an exemplary model system. This guide is designed to offer researchers and drug development professionals a detailed understanding of the experimental methodologies and a deep dive into the structural nuances that govern the solid-state architecture of this important class of compounds. The causality behind experimental choices, from synthesis to data refinement, is elucidated to provide actionable insights for structural chemistry endeavors.

Introduction: The Significance of N-Arylacetamides in Medicinal Chemistry

The N-arylacetamide scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Molecules incorporating this moiety have demonstrated a wide spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][4] The therapeutic potential of these compounds is intimately linked to their three-dimensional structure, which dictates their interaction with biological targets. The substituent on the phenyl ring and the nature of the N-acyl group can significantly influence the molecule's conformation, electronic properties, and crystal packing, thereby modulating its pharmacokinetic and pharmacodynamic profile.

A thorough understanding of the solid-state structure through single-crystal X-ray diffraction is paramount for rational drug design. It provides precise information on molecular geometry, intermolecular interactions, and potential polymorphic forms, all of which are critical factors in drug development. This guide uses 2-chloro-N-phenylacetamide as a case study to illustrate the principles and techniques involved in such structural investigations.

Synthesis and Crystallization: From Reagents to Diffraction-Quality Crystals

The synthesis of 2-chloro-N-phenylacetamide is a well-established N-acylation reaction. The general approach involves the reaction of an aniline with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Synthesis Protocol

A common and effective method for the synthesis of 2-chloro-N-phenylacetamide is as follows:

  • Dissolution: Aniline (1.0 equivalent) is dissolved in a suitable solvent such as toluene or benzene. An aqueous solution of a base, like 10% sodium hydroxide, is added to the mixture.

  • Acylation: The reaction mixture is cooled to 0-5 °C in an ice bath with vigorous stirring. Chloroacetyl chloride (1.1-1.2 equivalents) is then added dropwise, ensuring the temperature is maintained below 10 °C.

  • Reaction Completion: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: The precipitated product is collected by filtration, washed with cold water and a small amount of cold solvent to remove impurities, and then dried under vacuum.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is often the most challenging step in a crystallographic analysis. For 2-chloro-N-phenylacetamide, slow evaporation from an ethanol solution has proven to be an effective method.[5][6]

  • Solution Preparation: A saturated or near-saturated solution of the purified 2-chloro-N-phenylacetamide is prepared in ethanol at room temperature or with gentle heating.

  • Filtration: The solution is filtered through a syringe filter into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: The vial is loosely capped to allow for the slow evaporation of the solvent over several days in a vibration-free environment.

  • Crystal Harvesting: Once well-formed, colorless prismatic crystals appear, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction: Unveiling the Solid-State Structure

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The following sections detail the experimental and computational steps involved in the structure determination of 2-chloro-N-phenylacetamide.

Experimental Workflow

The process of single-crystal X-ray diffraction can be summarized in the following workflow:

X-ray_Diffraction_Workflow cluster_experiment Experimental cluster_computation Computational Crystal_Mounting Crystal Mounting Data_Collection Data Collection Crystal_Mounting->Data_Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Structure_Solution Structure Solution Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure Validation Molecular_Interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1 N-H O2 C=O N1->O2 N-H···O Hydrogen Bond O1 C=O N2 N-H

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Exploratory

A Technical Guide to the Preliminary Biological Activity Screening of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide

Abstract In the landscape of modern drug discovery, the early and efficient identification of bioactive molecules is paramount. This guide provides a comprehensive technical overview of the preliminary biological activit...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, the early and efficient identification of bioactive molecules is paramount. This guide provides a comprehensive technical overview of the preliminary biological activity screening of the novel compound, 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide. We delve into the strategic rationale behind prioritizing antimicrobial and anticancer evaluations for this particular scaffold, drawing from the known bioactivities of related N-aryl acetamide and chloroacetamide derivatives. This document is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for in vitro antibacterial, antifungal, and anticancer cytotoxicity screening. Each experimental workflow is designed as a self-validating system, with an emphasis on the causality behind methodological choices to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Screening 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide

The initiation of a drug discovery program is a resource-intensive endeavor, necessitating a robust hypothesis to justify the investment.[1] The selection of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide for preliminary biological screening is predicated on a strong foundation of structure-activity relationship (SAR) insights derived from analogous chemical structures.[2][3][4][5][6] The core scaffold of this molecule features a chloroacetamide moiety and an N-phenylacetamide linkage, both of which are prevalent in compounds exhibiting a wide spectrum of biological activities.

The chloroacetamide group, in particular, is a known pharmacophore that can confer significant antimicrobial and anticancer properties.[7][8][9] The presence of a chlorine atom on the acetamide can enhance the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by biological macromolecules, a potential mechanism for its bioactivity.[10] Furthermore, N-aryl acetamide derivatives have a well-documented history of diverse pharmacological effects, including anticonvulsant and antimicrobial activities.[11][12]

The preliminary screening process is a critical first step in the drug discovery pipeline, designed to rapidly identify "hits" – compounds that exhibit a desired biological activity.[13] This initial data is then used to guide "hit-to-lead" optimization, where the potency, selectivity, and pharmacokinetic properties of the initial hits are improved through medicinal chemistry efforts. This guide will focus on three key areas of preliminary screening for 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide: antibacterial, antifungal, and anticancer activity.

Experimental Workflows: A Visual Overview

The following diagram outlines the general workflow for the preliminary biological screening of a novel compound like 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Preliminary Biological Screening cluster_2 Phase 3: Data Analysis & Hit Identification synthesis Synthesis of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antimicrobial Antimicrobial Screening characterization->antimicrobial anticancer Anticancer Screening characterization->anticancer data_analysis Data Analysis (MIC, IC50) antimicrobial->data_analysis anticancer->data_analysis hit_id Hit Identification & SAR Analysis data_analysis->hit_id

Caption: General experimental workflow for the investigation of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide derivatives.

Antimicrobial Activity Screening

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Phenylacetamide and chloroacetamide derivatives have shown promise in this area.[7]

Antibacterial Susceptibility Testing

A common initial step in antibacterial screening is to determine the minimum inhibitory concentration (MIC) of the compound, which is the lowest concentration that prevents visible bacterial growth.

3.1.1. Protocol: Broth Microdilution Assay

This method is widely used for quantitative antibacterial susceptibility testing.

Materials:

  • Test compound: 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation:

Bacterial StrainMIC (µg/mL) of a related compound*
Klebsiella pneumoniae512

*Data based on the activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against K. pneumoniae.[10]

Antifungal Susceptibility Testing

Similar to antibacterial testing, the initial screening for antifungal activity involves determining the MIC and the minimum fungicidal concentration (MFC).[3]

3.2.1. Protocol: Broth Microdilution Assay for Yeasts

This protocol is adapted for testing against common pathogenic yeasts like Candida species.

Materials:

  • Test compound: 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide

  • Yeast strains (e.g., Candida albicans ATCC 90028, Candida parapsilosis ATCC 22019)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Preparation of Yeast Inoculum: Grow the yeast strains on SDA plates. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which is then diluted to achieve a final inoculum of 0.5-2.5 x 10^3 CFU/mL.

  • Compound Dilution: Prepare serial dilutions of the test compound in RPMI-1640 medium in the 96-well plate.

  • Inoculation and Incubation: Add the yeast inoculum to each well and incubate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration showing a significant reduction (typically ≥50%) in turbidity compared to the growth control.

  • MFC Determination: To determine the MFC, an aliquot from each well showing no visible growth is subcultured onto SDA plates. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.

Data Presentation:

Fungal StrainMIC (µg/mL) of a related compoundMFC (µg/mL) of a related compound
Candida albicans128 - 256512 - 1024
Candida parapsilosis128 - 2561024

*Data based on the activity of 2-chloro-N-phenylacetamide.[2][3]

Anticancer Activity Screening

The cytotoxicity of a compound against cancer cell lines is a primary indicator of its potential as an anticancer agent. Phenylacetamide derivatives have demonstrated notable cytotoxic effects against various cancer cell lines.

In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

4.1.1. Protocol: MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

  • Test compound: 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide

  • Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

  • Normal human cell line (e.g., BEAS-2B - normal lung epithelium) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Data Presentation:

Cell LineCell TypeIC50 (µM) of a related compound*
A549Human Lung Carcinoma18.93 (for platyphyllenone, a diarylheptanoid)[4]
NCI-H226Human Lung Cancer1374.35 µg/ml (for a 2-chloro-N-phenyl acetamide derivative)[6]

*Data based on the activity of related compounds against lung cancer cell lines.

Signaling Pathways and Mechanistic Considerations

Understanding the potential mechanism of action is crucial for further drug development.[5] Based on the structure of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide and the known activities of related compounds, several signaling pathways could be implicated in its biological effects.

G cluster_0 Potential Mechanisms of Action compound 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide antimicrobial_moa Inhibition of Essential Enzymes (e.g., Dihydrofolate Reductase) compound->antimicrobial_moa anticancer_moa Induction of Apoptosis compound->anticancer_moa cell_cycle Cell Cycle Arrest anticancer_moa->cell_cycle

Caption: Potential mechanisms of action for 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide.

For instance, some acetamide derivatives have been shown to induce apoptosis in cancer cells and may interfere with key enzymes in microbial metabolic pathways. Further mechanistic studies, such as cell cycle analysis and enzyme inhibition assays, would be necessary to elucidate the precise mode of action of this compound.

Conclusion and Future Directions

The preliminary biological screening of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide is a critical step in assessing its therapeutic potential. The protocols outlined in this guide provide a robust framework for conducting initial in vitro evaluations of its antibacterial, antifungal, and anticancer activities. The data obtained from these assays will be instrumental in determining whether this compound warrants further investigation and optimization in a lead development program. A positive outcome from this preliminary screening would pave the way for more advanced preclinical studies, including in vivo efficacy models and toxicological assessments, ultimately contributing to the development of new and effective therapeutic agents.[13]

References

  • de Oliveira, C. E. V., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 84, e255080. [Link]

  • de Oliveira, C. E. V., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. ResearchGate. [Link]

  • de Oliveira, C. E. V., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. PubMed. [Link]

  • Kim, J. H., et al. (2018). Cytotoxic Effects of Diarylheptanoids from Betula platyphylla on A549 Adenocarcinomic Human Alveolar Basal Epithelial Cells. KoreaMed Synapse. [Link]

  • Guerra, F. Q. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. ResearchGate. [Link]

  • Ahmed, R., et al. (2025). Synthesis, physiochemical assessment, characterisation, and anticancer activity of 2-chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl) phenyl) acetamide derivatives. South Eastern European Journal of Public Health (SEEJPH). [Link]

  • de Farias, A. C. A., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis. PubMed. [Link]

  • Jenks, J. D., & Salzer, H. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Al-Otaibi, A. M., et al. (2023). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • ZeClinics. (2025). Drug Discovery and Development: A Step-By-Step Process. ZeClinics. [Link]

  • Onkol, T., et al. (1994). Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities. PubMed. [Link]

  • NextSDS. (n.d.). 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide. NextSDS. [Link]

  • SpectraBase. (n.d.). 2-Chloro-N-[2-(methylsulfanyl)phenyl]acetamide - Optional[Vapor Phase IR]. SpectraBase. [Link]

  • de Farias, A. C. A., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI. [Link]

  • Kozisek, J., et al. (2008). 2-Chloro-N-phenylacetamide. ResearchGate. [Link]

  • Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology. [Link]

  • Kandeel, M., et al. (2025). Evaluation of chloramphenicol derivative N-phenyl 2, 2 dichloroacetamide anticancer and antibacterial properties. Future Medicine. [Link]

  • Longdom Publishing. (n.d.). Screening and Design in Drug Discovery. Longdom Publishing. [Link]

  • PubChemLite. (n.d.). 2-chloro-n-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide. PubChemLite. [Link]

  • Al-Obaid, A. M., et al. (2017). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances. [Link]

  • Fernandez, V. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Longdom Publishing. [Link]

  • BioAgilytix. (n.d.). Discovery Phase in Drug Development. BioAgilytix. [Link]

  • Selvinthanuja, C., & Umadevi, M. (2023). Synthesis and docking study of aryl acetamide derivatives as an antimicrobial agents. Annals of Phytomedicine. [Link]

  • MacGowan, A., & Macnaughton, E. (2017). Antibiotic resistance. Medicine. [Link]

  • Bułakowska, A., et al. (2021). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (n.d.). Antibacterial activity of N-chloro aryl acetamide derivatives. ResearchGate. [Link]

  • Desai, K. R., & Mistry, B. D. (2022). Studies on Acetamide Derivatives. Part-II. Preparation, Antimicrobial and Anthelmintic Activity of N-Arylaminoacetylbenzimidazole/ sulphadiazine or sulphamethazine and N-Arylbenzimidazol-1-yl/sulphadiazin-4-yl or sulphamethazin-4-yl/ acetamides. Zenodo. [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agents. ResearchGate. [Link]

  • Digital Repository. (n.d.). Synthesis, Characterization, and Biological Evaluation for New Derivatives Based on 2Сhloro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide. Digital Repository. [Link]

  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]

  • Tavallaei, M., et al. (2024). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]

  • Firoozpour, L., et al. (2016). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. [Link]

  • St-Laurent, G., et al. (2021). A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. MDPI. [Link]

  • Kumar, D., et al. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International. [Link]

Sources

Foundational

thermodynamic stability of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide

An In-Depth Technical Guide to the Thermodynamic Stability of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide Abstract This technical guide provides a comprehensive framework for assessing the , a molecule of inter...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide

Abstract

This technical guide provides a comprehensive framework for assessing the , a molecule of interest in contemporary drug discovery and development. Recognizing the critical role of stability in determining the safety, efficacy, and shelf-life of a pharmaceutical compound, this document outlines a holistic approach, from theoretical degradation pathway prediction to detailed experimental protocols. We delve into the chemical liabilities inherent in the molecule's structure—the chloroacetamide, thioether, and N-aryl acetamide functionalities—and propose a suite of stress testing and long-term stability studies compliant with international regulatory standards. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating experimental designs to ensure scientific integrity and trustworthiness.

Introduction: The Imperative of Stability in Drug Development

The journey of a candidate molecule from discovery to a viable therapeutic is fraught with challenges, paramount among which is ensuring its stability. Thermodynamic stability, the propensity of a molecule to resist chemical degradation under various environmental conditions, is a critical quality attribute (CQA) that directly impacts its safety, efficacy, and shelf-life. For 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide, a compound featuring a confluence of reactive functional groups, a thorough understanding of its stability profile is not merely a regulatory requirement but a fundamental aspect of its development.

This guide eschews a rigid, one-size-fits-all template in favor of a bespoke strategy tailored to the specific chemical nature of the topic compound. We will explore the causality behind experimental choices, grounding our recommendations in established scientific principles and regulatory expectations, primarily those outlined by the International Council for Harmonisation (ICH).[1][2][3]

Predicting Degradation: A Mechanistic Approach

An initial in silico assessment can provide invaluable insights into the potential degradation pathways of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide, guiding the design of subsequent experimental studies.[4][5] Software tools can be utilized to predict degradation products based on the functional groups present and the applied stress conditions.[6]

Based on its structure, the following degradation pathways are plausible:

  • Hydrolysis: The acetamide linkage is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule. The chloroacetamide group may also undergo hydrolysis.

  • Oxidation: The thioether (sulfide) linkage is a primary site for oxidation, potentially forming the corresponding sulfoxide and subsequently the sulfone.[7] This can significantly alter the molecule's polarity, solubility, and biological activity.

  • Photodegradation: The N-aryl acetamide moiety is a chromophore that can absorb UV light, potentially leading to photodegradation. The Photo-Fries rearrangement is a known photochemical reaction for aryl acetamides, which involves the homolytic cleavage of the C-N bond.[8]

  • Thermal Degradation: At elevated temperatures, various functional groups may become labile. While nitriles are generally thermally stable, the overall molecule's stability will be dictated by its weakest bond.[9][10][11]

The following diagram illustrates the potential degradation pathways:

Degradation_Pathways Parent_Compound 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide Hydrolysis_Products Hydrolysis Products (e.g., Amine + Chloroacetic Acid) Parent_Compound->Hydrolysis_Products Acid/Base Oxidation_Products Oxidation Products (Sulfoxide, Sulfone) Parent_Compound->Oxidation_Products Oxidizing Agent Photodegradation_Products Photodegradation Products (e.g., Photo-Fries Rearrangement) Parent_Compound->Photodegradation_Products Light (UV/Vis) Thermal_Degradants Thermal Degradants Parent_Compound->Thermal_Degradants Heat HPLC_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) Column_Selection Column Selection (e.g., C18) Mobile_Phase_Screening Mobile Phase Screening Column_Selection->Mobile_Phase_Screening Gradient_Optimization Gradient Optimization Mobile_Phase_Screening->Gradient_Optimization Wavelength_Selection Wavelength Selection Gradient_Optimization->Wavelength_Selection Specificity Specificity Wavelength_Selection->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: HPLC method development and validation workflow.

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information on the thermal stability of the solid form of the compound. [12][13][14][15]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature or time. [13]It can be used to determine the melting point, purity, and polymorphism of the compound. [12][13]* Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. [16][17][18]It is useful for determining the temperature at which the compound begins to decompose and for quantifying the loss of volatiles. [15][16] Table 3: Typical Thermal Analysis Parameters

TechniqueParameterTypical Value/RangePurpose
DSC Heating Rate10°C/minTo determine melting point and other thermal events.
Temperature Range25°C to 300°CTo cover the expected thermal transitions.
AtmosphereNitrogenTo provide an inert environment.
TGA Heating Rate10°C/minTo assess thermal decomposition. [19]
Temperature Range25°C to 600°CTo ensure complete decomposition is observed.
AtmosphereNitrogenTo prevent oxidative degradation during analysis.

Data Interpretation and Reporting

All data generated from the stability studies should be meticulously documented and analyzed. The rate of degradation can be determined by plotting the concentration of the parent compound against time. Degradation products should be identified and quantified. The results from the long-term and accelerated studies are used to establish the shelf-life and recommended storage conditions.

Conclusion

The is a multifaceted characteristic that requires a systematic and scientifically rigorous investigation. This guide has provided a comprehensive framework for such an assessment, from predictive modeling of degradation pathways to detailed experimental protocols for forced degradation and long-term stability studies. By adhering to the principles of scientific integrity and regulatory compliance outlined herein, researchers and drug development professionals can build a robust stability profile for this promising compound, thereby ensuring its quality, safety, and efficacy throughout its lifecycle.

References

  • In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study. (2014). Journal of Pharmaceutical Sciences. [Link]

  • In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth. (2024). Organic Process Research & Development. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. (2026). Azonet. [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024). Gateway Analytical. [Link]

  • Moving DSC Downstream: Exploiting Differential Scanning Calorimetry As a Process Development Tool. (2017). BioProcess International. [Link]

  • Q1A(R2) Guideline. (2010). ICH. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency. [Link]

  • Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. (n.d.). Scientific.net. [Link]

  • Differential Scanning Calorimetry (DSC) Analysis Principle. (2026). ResolveMass Laboratories Inc.. [Link]

  • Thermal Stability Testing for Pharmaceuticals and Advanced Materials. (2026). Lab Manager. [Link]

  • Predicting Forced Degradation Pathways: Learning How To Get The Most Out Of Zeneth. (2026). Lhasa Limited. [Link]

  • Q1A (R2) A deep dive in Stability Studies. (2025). YouTube. [Link]

  • TGA Analysis in Pharmaceuticals. (2026). ResolveMass Laboratories Inc.. [Link]

  • PathPred: Computational Metabolic Pathway Prediction at the Frontier of Biodegradation and Biosynthesis. (2025). PharmaFeatures. [Link]

  • Thermogravimetric Analysis in Pharmaceuticals. (2020). Veeprho. [Link]

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024). BioBoston Consulting. [Link]

  • Computational Framework for Predictive Biodegradation. (n.d.). PMC - NIH. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026). LCGC International. [Link]

  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. (n.d.). TA Instruments. [Link]

  • Nitrile. (n.d.). Wikipedia. [Link]

  • Stability-indicating HPLC method optimization using quality. (n.d.). Journal of Applied Pharmaceutical Science. [Link]

  • Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. (2021). PMC. [Link]

  • Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). AZoM. [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024). PMC. [Link]

  • Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. (2022). PMC. [Link]

  • Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. (2022). Biomacromolecules. [Link]

  • Photochemical Degradation of the Plant Growth Regulator 2-(1-naphthyl) Acetamide in Aqueous Solution Upon UV Irradiation. (2013). PubMed. [Link]

  • The Impact of Drugs on Hydrogen Sulfide Homeostasis in Mammals. (2023). MDPI. [Link]

  • Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. (2015). ResearchGate. [Link]

  • Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release. (2025). RSC Publishing. [Link]

  • Thermal decomposition products of polyacrylonitrile. (n.d.). NRC Publications Archive - Canada.ca. [Link]

  • Improving Thermo-Oxidative Stability of Nitrile Rubber Composites by Functional Graphene Oxide. (2018). MDPI. [Link]

  • Photochemical Degradation of the Plant Growth Regulator 2-(1-Naphthyl) acetamide in Aqueous Solution Upon UV Irradiation. (n.d.). ResearchGate. [Link]

  • On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones. (2023). Macromolecules. [Link]

  • Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. (2022). PubMed. [Link]

  • Are Neutral Chloroacetamide Herbicide Degradates of Potential Environmental Concern? Analysis and Occurrence in the Upper Chesapeake Bay. (2005). ACS Publications. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2026). BioPharm International. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). ResolveMass. [Link]

  • Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. (n.d.). MDPI. [Link]

  • Oxidation of sulfides to sulfoxides and sulfones. (n.d.). ResearchGate. [Link]

  • Biodegradation of chloroacetamide herbicides by Paracoccus sp. FLY-8 in vitro. (2011). PubMed. [Link]

  • Are neutral chloroacetamide herbicide degradates of potential environmental concern? Analysis and occurrence in the upper Chesapeake Bay. (2005). PubMed. [Link]

  • Photo-Fries rearrangement of aryl acetamides: regioselectivity induced by the aqueous micellar green environment. (n.d.). Photochemical & Photobiological Sciences. [Link]

  • Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. (2002). PubMed. [Link]

  • Photocatalytic Degradation of Selected Non-Opioid Analgesics Driven by Solar Light Exposure. (2024). MDPI. [Link]

  • Photochemical dehydration of acetamide in a cryogenic matrix. (2007). PubMed. [Link]

  • Gram-Scale Synthesis of Sulfoxides via Oxygen Enabled by Fe(NO3)3·9H2O. (2023). Organic Process Research & Development. [Link]

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Exploratory

Molecular Weight and Exact Mass of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide: A Technical Guide for Mass Spectrometry and Drug Development

As a Senior Application Scientist, I frequently encounter a critical pitfall in early-stage drug development: the conflation of average molecular weight and monoisotopic exact mass. For halogenated small molecules, this...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical pitfall in early-stage drug development: the conflation of average molecular weight and monoisotopic exact mass. For halogenated small molecules, this misunderstanding routinely leads to catastrophic signal loss in mass spectrometry (MS) assays and false negatives in pharmacokinetic profiling.

This whitepaper deconstructs the structural and mass properties of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide , providing a self-validating analytical framework for High-Resolution Mass Spectrometry (HRMS) workflows.

Structural Deconstruction & Chemical Formula

To derive precise mass metrics, we must first translate the IUPAC nomenclature into a definitive atomic inventory. The molecule is built on an acetamide core with two highly specific substitutions:

  • Core Backbone: Acetamide ( CH3​CONH2​ ).

  • Alpha-Substitution: A chlorine atom at the 2-position of the acetamide ( Cl-CH2​-CO- ).

  • N-Substitution: A phenyl ring attached to the amide nitrogen.

  • Ortho-Linkage: A sulfanyl (thioether) group at the 2-position of the phenyl ring ( −S− ).

  • Terminal Group: A cyanomethyl group attached to the sulfur ( −CH2​-CN ).

Atomic Summation:

  • Carbon (C): 2 (chloroacetyl) + 6 (phenyl) + 2 (cyanomethyl) = 10

  • Hydrogen (H): 2 (chloroacetyl) + 1 (amide) + 4 (phenyl) + 2 (cyanomethyl) = 9

  • Chlorine (Cl): 1

  • Nitrogen (N): 1 (amide) + 1 (cyano) = 2

  • Oxygen (O): 1 (carbonyl)

  • Sulfur (S): 1 (thioether)

Molecular Formula: C10​H9​ClN2​OS

The Causality of Mass Discrepancies: Average vs. Exact Mass

In pharmaceutical development, you must explicitly choose between average molecular weight and monoisotopic exact mass depending on your experimental objective. They are not interchangeable.

  • Average Molecular Weight (240.71 g/mol ): Calculated using the weighted average of all naturally occurring isotopes. Because Chlorine exists as 35Cl (~75.8%) and 37Cl (~24.2%), the average mass is pulled significantly higher than the base isotope. Application: Bulk stoichiometry, formulation, and weighing out raw API for in vitro assays.

  • Monoisotopic Exact Mass (240.0124 Da): Calculated using only the mass of the most abundant, stable isotope of each element (e.g., 12C , 1H , 35Cl , 14N , 16O , 32S ). Application: HRMS target identification and molecular formula generation.

The Analytical Pitfall: If a scientist programs a quadrupole mass filter using the average mass ( 240.7 m/z ) instead of the exact mass ( 241.0 m/z for [M+H]+ ), the instrument will isolate the empty mass valley between the M and M+2 isotopic peaks. This results in total signal loss. According to the IUPAC Commission on Isotopic Abundances and Atomic Weights [1], understanding these isotopic distributions is foundational for accurate quantitative analysis.

Quantitative Mass Data
PropertyValuePrimary Application
Molecular Formula C10​H9​ClN2​OS Chemical Identification
Average Molecular Weight 240.71 g/mol Bulk formulation, molarity calculations
Monoisotopic Exact Mass 240.0124 Da HRMS structural elucidation
[M+H]+ (Positive Ion) 241.0197 m/z ESI+ LC-MS/MS detection
[M-H]− (Negative Ion) 239.0051 m/z ESI- LC-MS/MS detection

Self-Validating HRMS Protocol for Exact Mass Determination

High-resolution mass spectrometry (HRMS) has become an indispensable tool in small molecule drug discovery [2], allowing us to distinguish our target from isobaric endogenous metabolites. The following protocol is designed as a self-validating system —meaning the data inherently proves its own accuracy without relying solely on external calibration.

Step-by-Step Methodology
  • Sample Preparation (Protonation Control):

    • Dilute the analyte to in a solution of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton donor, forcing the amide nitrogen and cyano group into a positively charged state, maximizing [M+H]+ ionization efficiency in the ESI source.

  • Chromatographic Separation (Hydrophobic/Polar Balance):

    • Inject onto a sub-2 µm C18 UHPLC column. Use a gradient of Water/Acetonitrile (both with 0.1% Formic Acid).

    • Causality: The molecule possesses a unique amphiphilic character (polar amide/cyano vs. hydrophobic phenyl/thioether). The C18 stationary phase leverages the hydrophobic domains for retention, while the gradient resolves the compound from early-eluting salts.

  • Ionization & Mass Analysis:

    • Operate the Q-TOF or Orbitrap MS in Positive Electrospray Ionization (ESI+) mode. Set the mass resolution to at least 70,000 FWHM.

    • Extract the exact mass chromatogram at 241.0197 m/z with a narrow mass tolerance window of ±5 ppm .

Workflow A Sample Prep (1 µg/mL in MeOH) B UHPLC Separation (C18 Column) A->B C ESI+ Ionization [M+H]+ Generation B->C D HRMS Analysis (Q-TOF / Orbitrap) C->D E Data Processing (Exact Mass: 241.0197 m/z) D->E

Fig 1. LC-HRMS analytical workflow for exact mass determination.

Isotopic Envelope Analysis: The Built-In Validation

A protocol is only as robust as its internal controls. Because 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide contains both Chlorine and Sulfur, it generates a highly distinct isotopic envelope. We use this envelope as a self-validating fingerprint to confirm the molecule's identity, a standard practice verified by databases such as PubChem [3].

  • The M Peak: Driven by 35Cl and 32S at 241.0197 m/z .

  • The M+2 Peak: Driven primarily by the natural abundance of 37Cl (~24.2%) and 34S (~4.2%), appearing at 243.0167 m/z .

The Validation Logic: The ratio of 37Cl to 35Cl is approximately 1:3 (or ~32% relative abundance). If the extracted HRMS data shows an M peak at 241.0197 m/z , but the M+2 peak at 243.0167 m/z does not exhibit a ~32% relative intensity, the detected mass is an isobaric interference (e.g., a matrix contaminant) and must be rejected.

IsotopeLogic A Detect Molecular Ion m/z 241.0197[M+H]+ B Analyze Isotopic Envelope A->B C Check M+2 Peak m/z 243.0167 B->C D Calculate Intensity Ratio (M : M+2 ≈ 3:1) C->D E Confirm Chlorine Presence D->E

Fig 2. Logical decision tree for validating the chlorine isotopic envelope.

By enforcing this strict isotopic ratio check, analysts ensure that the exact mass data is scientifically bulletproof, preventing costly false positives from advancing further down the drug development pipeline.

References

  • Atomic Weights of the Elements 2023 - IUPAC Commission on Isotopic Abundances and Atomic Weights. Available at:[Link]

  • Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - National Center for Biotechnology Information (PMC). Available at:[Link]

  • PubChem: Exact Mass and Isotope Distribution (General Database Standards) - National Institutes of Health. Available at: [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide

Executive Summary & Retrosynthetic Strategy The compound 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide is a highly versatile, bifunctional building block frequently utilized in the development of complex heterocy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Strategy

The compound 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide is a highly versatile, bifunctional building block frequently utilized in the development of complex heterocyclic scaffolds, such as benzothiazines and functionalized pyrimidines. The molecule features two highly reactive orthogonal centers: a nucleophilic-susceptible α-chloroacetamide moiety and a cyanomethyl thioether group.

To construct this molecule efficiently, a two-step linear synthesis is employed starting from commercially available 2-aminothiophenol .

  • Chemoselective S-Alkylation: The synthesis exploits the inherent pKa difference between the aromatic thiol (pKa ~6.5) and the aniline amine (pKa ~27). Using a mild base, the thiolate anion is selectively generated and alkylated with chloroacetonitrile[1].

  • N-Chloroacetylation: The resulting intermediate undergoes N-acylation using chloroacetyl chloride. The reaction is strictly temperature-controlled to favor the kinetically driven attack of the hard aniline nitrogen on the hard acyl chloride carbonyl, preventing unwanted side reactions with the alkyl chloride terminus[2][3].

SynthesisWorkflow SM 2-Aminothiophenol (Starting Material) Step1 Chemoselective S-Alkylation (ClCH₂CN, K₂CO₃, DMF) SM->Step1 Int Intermediate: 2-[(Cyanomethyl)sulfanyl]aniline Step1->Int Step2 N-Chloroacetylation (ClCH₂COCl, Et₃N, DCM) Int->Step2 Product Target Product: 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide Step2->Product

Fig 1: Two-step synthesis workflow for 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis. This self-validating system ensures that electrophiles are kept in slight excess to drive the reaction to completion, while base equivalents are optimized to scavenge all generated acidic byproducts.

StepReagent / MaterialMW ( g/mol )EquivalentsAmountRole
1 2-Aminothiophenol125.191.001.25 g (10.0 mmol)Starting Material
1 Chloroacetonitrile75.501.100.83 g (11.0 mmol)Alkylating Agent
1 Potassium Carbonate (K₂CO₃)138.211.502.07 g (15.0 mmol)Mild Base
1 Dimethylformamide (DMF)73.09-15.0 mLPolar Aprotic Solvent
2 2-[(Cyanomethyl)sulfanyl]aniline164.231.001.64 g (10.0 mmol)*Intermediate
2 Chloroacetyl Chloride112.941.151.30 g (11.5 mmol)Acylating Agent
2 Triethylamine (Et₃N)101.191.501.52 g (15.0 mmol)Acid Scavenger
2 Dichloromethane (DCM)84.93-20.0 mLNon-polar Solvent

*Assumes 100% theoretical yield from Step 1 for stoichiometric calculation purposes. Adjust Step 2 amounts based on actual isolated yield.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 2-[(Cyanomethyl)sulfanyl]aniline

Objective: Achieve strictly chemoselective S-alkylation without competitive N-alkylation.

  • System Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar, a rubber septum, and an argon inlet. Flame-dry the flask under vacuum and backfill with argon to prevent oxidative disulfide formation of the starting thiophenol.

  • Reagent Loading: Add 2-aminothiophenol (1.25 g, 10.0 mmol) and anhydrous K₂CO₃ (2.07 g, 15.0 mmol) to the flask.

  • Solvent Addition: Inject 15.0 mL of anhydrous DMF. Stir the suspension at room temperature for 15 minutes.

    • Mechanistic Causality: K₂CO₃ is basic enough to deprotonate the highly acidic thiol group, generating a highly nucleophilic thiolate anion, but it is insufficiently basic to deprotonate the aniline. This thermodynamic control guarantees S-selectivity[1].

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add chloroacetonitrile (0.83 g, 11.0 mmol) dropwise over 10 minutes via a syringe.

    • Mechanistic Causality: Chloroacetonitrile is a highly reactive, unhindered primary alkyl halide. The dropwise addition at 0 °C controls the exothermic Sₙ2 substitution, preventing localized heating that could lead to dialkylation or side reactions.

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–3 hours. Monitor reaction completion via TLC (Hexanes/EtOAc, 3:1).

  • Workup & Isolation: Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil can be used directly in the next step or purified via silica gel chromatography.

Step 2: Synthesis of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide

Objective: Perform a rapid, kinetically controlled N-acylation using a bifunctional acid chloride.

  • System Preparation: In a clean, dry 100 mL round-bottom flask under argon, dissolve the intermediate 2-[(cyanomethyl)sulfanyl]aniline (1.64 g, 10.0 mmol) in 20.0 mL of anhydrous DCM.

  • Base Addition: Add Triethylamine (1.52 g, 15.0 mmol) to the solution in one portion.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0 °C.

  • Acylation: Dilute chloroacetyl chloride (1.30 g, 11.5 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes using an addition funnel or syringe pump.

    • Mechanistic Causality: Chloroacetyl chloride contains both an acyl chloride and an alkyl chloride. The acyl chloride is a significantly harder and more reactive electrophile. By keeping the temperature at 0 °C, the aniline nitrogen selectively attacks the carbonyl carbon via a nucleophilic acyl substitution pathway. Triethylamine acts as a non-nucleophilic scavenger, immediately neutralizing the HCl byproduct to prevent the protonation and subsequent deactivation of the remaining aniline[2][3].

  • Reaction Maturation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 1.5 hours. The formation of a white precipitate (triethylammonium chloride) validates that the acylation is proceeding successfully[4].

  • Workup & Isolation: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and collect the organic (DCM) layer. Wash the organic layer successively with 1M HCl (20 mL) to remove unreacted Et₃N, followed by brine (20 mL).

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo. The crude solid can be recrystallized from a mixture of ethanol and water to yield the pure target compound, 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide, as a crystalline solid.

References

  • Taylor & Francis. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link][2]

  • National Institutes of Health (PMC). (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. Retrieved from[Link][4]

  • ResearchGate. (2006). Synthesis of new mercaptopyrimidines and thienopyrimidines (Cyanomethylthio derivatives). Retrieved from[Link][1]

Sources

Application

Application Note: 2-Chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide as a Bifunctional Precursor in Heterocyclic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Discovery Scientists Compound: 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide (CAS: 83443-28-1) Introduction & Chemical Profiling The synthesis of privile...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Discovery Scientists Compound: 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide (CAS: 83443-28-1)

Introduction & Chemical Profiling

The synthesis of privileged heterocyclic scaffolds, particularly medium-sized rings like benzothiazepines, requires highly functionalized and precisely engineered precursors. 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide [1] is a highly versatile, bifunctional building block designed specifically for intramolecular cyclization workflows.

Structurally, the molecule features two reactive termini anchored to a central ortho-disubstituted benzene ring:

  • An Electrophilic α-Chloroacetamide Group: A highly reactive site for nucleophilic substitution (SN2).

  • A Nucleophilic/Acidic Cyanomethylthio Group: The methylene bridge (-CH2-CN) is flanked by an electron-withdrawing cyano group and a polarizable sulfur atom, significantly lowering its pKa and rendering it an "active methylene."

When subjected to basic conditions, this precursor undergoes a highly regioselective intramolecular alkylation to yield 1,5-benzothiazepine derivatives—a pharmacophore class famous for its cardiovascular and central nervous system (CNS) activities (e.g., Diltiazem).

Mechanistic Insights: Causality in Experimental Design

To successfully utilize this precursor, one must understand the thermodynamic and kinetic driving forces behind the cyclization choice.

While intermolecular side reactions (dimerization or polymerization) and alternative cyclizations (e.g., nitrogen attack forming 1,4-benzothiazines) are theoretically possible, the reaction heavily favors the formation of a 7-membered ring via a 7-exo-tet cyclization .

The Causality of the Cyclization:

  • pKa Differential: The active methylene of the cyanomethylthio group has a pKa of approximately 15–18. Mild inorganic bases (such as K2CO3 or Cs2CO3) are sufficient to generate the carbanion intermediate without hydrolyzing the sensitive chloroacetamide or cyano groups.

  • Proximity Effect: The ortho relationship on the rigid phenyl ring pre-organizes the carbanion in close spatial proximity to the electrophilic α-carbon of the chloroacetamide.

  • Leaving Group Efficacy: The chloride ion is an excellent leaving group, facilitating a rapid, irreversible SN2 attack that drives the equilibrium entirely toward the cyclic 2-cyano-2,3-dihydro-1,5-benzothiazepin-4(5H)-one scaffold. This contrasts with homologous precursors that form 1,4-benzothiazepines when the nitrogen is benzylic[2],[3].

Mechanistic Pathway

Pathway A 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide (Bifunctional Precursor) B Deprotonation of Active Methylene (Base: K2CO3 or Cs2CO3) A->B Mild Heating C Carbanion Intermediate Generation of highly nucleophilic -CH(-)-CN B->C pKa ~ 15-18 D 7-exo-tet Intramolecular SN2 Nucleophilic attack on α-chloroacetamide C->D Proximity Effect E 1,5-Benzothiazepine Scaffold 2-cyano-2,3-dihydro-1,5-benzothiazepin-4(5H)-one D->E - Cl⁻

Mechanistic pathway for the base-promoted cyclization into a 1,5-benzothiazepine scaffold.

Optimization of Cyclization Conditions

Selecting the correct base and solvent system is critical to prevent the hydrolysis of the cyano group and to minimize intermolecular dimerization. The table below summarizes the optimization landscape for this specific transformation.

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Observation / Rationale
1Et3N (2.0)CH2Cl2402445Sluggish; base not strong enough for complete deprotonation.
2NaOEt (1.2)EtOH78468Moderate yield; partial nucleophilic attack on the cyano group.
3K2CO3 (2.5)DMF60685Clean conversion; high polarity stabilizes the transition state.
4 Cs2CO3 (2.0) MeCN 80 3 92 Optimal; Cesium effect enhances carbanion nucleophilicity.

Experimental Protocol: Synthesis of 1,5-Benzothiazepine Scaffold

This protocol is designed as a self-validating system. In-process controls (TLC) and specific workup observations guarantee the integrity of the methodology.

Materials Required:
  • 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide (Precursor)

  • Cesium Carbonate (Cs2CO3, anhydrous, finely powdered)

  • Acetonitrile (MeCN, HPLC grade, dried over molecular sieves)

  • Saturated aqueous NH4Cl, Ethyl Acetate (EtOAc), Brine.

Step-by-Step Methodology:

Step 1: Reaction Setup (High Dilution Principle)

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide (1.0 mmol, 240.7 mg).

  • Dissolve the precursor in anhydrous MeCN (25 mL). Note: Maintaining a concentration of ≤ 0.04 M is critical to kinetically favor intramolecular cyclization over intermolecular dimerization.

  • Add anhydrous Cs2CO3 (2.0 mmol, 651.6 mg) in one portion.

Step 2: Cyclization & Monitoring 4. Attach a reflux condenser and heat the suspension to 80 °C under an inert argon atmosphere. 5. Self-Validation Check (TLC): After 2 hours, monitor the reaction via TLC (Eluent: 30% EtOAc in Hexanes). The precursor (Rf ~ 0.45) should be completely consumed, replaced by a new, more polar UV-active spot (Rf ~ 0.30) corresponding to the cyclized product.

Step 3: Quenching and Workup 6. Cool the reaction mixture to room temperature. 7. Quench the remaining base by adding 15 mL of saturated aqueous NH4Cl. Causality: A buffered quench prevents base-catalyzed hydrolysis of the newly formed lactam or the pendant cyano group during workup. 8. Extract the aqueous layer with EtOAc (3 × 20 mL). 9. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4. 10. Filter and concentrate under reduced pressure to yield the crude product as an off-white solid.

Step 4: Purification and Characterization 11. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes). 12. NMR Validation: In the 1H NMR spectrum, confirm the disappearance of the sharp singlet at ~4.2 ppm (the -CH2-Cl protons of the precursor). The product will exhibit a distinct ABX spin system or a complex multiplet between 2.8–4.0 ppm, indicative of the newly formed -CH(CN)-CH2- cyclic linkage.

References

  • NextSDS. Chemical substance information for 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide.
  • Szabó, J., et al.
  • ElectronicsAndBooks. Synthesis and Transformations of 4,5-Dihydro-1,4-benzothiazepin-3(2H)

Sources

Method

Application Note: 2-Chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide as a Bifunctional Pharmaceutical Building Block

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Molecule CAS: 83443-28-1 Executive Summary In modern medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Molecule CAS: 83443-28-1

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for accelerating both library synthesis and hit-to-lead optimization. 2-Chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide (CAS 83443-28-1)[1] is a highly versatile, commercially available scaffold that features two orthogonal reactive handles: a mild electrophilic chloroacetamide warhead and a nucleophilic/acidic cyanomethyl thioether group.

As a Senior Application Scientist, I have structured this guide to detail the causality behind the reactivity of this molecule and provide self-validating protocols for its three primary applications:

  • Targeted Covalent Inhibitor (TCI) Discovery: Utilizing the chloroacetamide moiety for selective cysteine engagement[2].

  • Heterocyclic Synthesis: Base-promoted intramolecular cyclization to yield privileged 1,5-benzothiazepine scaffolds.

  • Late-Stage Functionalization: Transformation of the nitrile handle into a tetrazole bioisostere[3].

Physicochemical & Structural Profiling

Understanding the physicochemical properties of this building block is essential for predicting its behavior in both aqueous biological assays and organic synthesis.

Table 1: Quantitative Structural and Physicochemical Data

PropertyValue / DescriptionMechanistic Rationale
Chemical Formula C10H9ClN2OSDefines the mass boundaries for LC-MS tracking.
Molecular Weight 240.71 g/mol Low molecular weight qualifies it as an ideal fragment for Fragment-Based Drug Discovery (FBDD)[4].
Electrophile Type ChloroacetamideMild reactivity; requires proximity-driven binding to a target protein to react with cysteine, minimizing off-target toxicity[2],[4].
pKa (Estimated) ~20 (Active Methylene)The CH₂ alpha to the nitrile is sufficiently acidic to be deprotonated by strong non-nucleophilic bases (e.g., DBU, NaH) for cyclization.
LogP (Estimated) 1.8 - 2.2Optimal lipophilicity for cell membrane permeability in biological assays.

Application 1: Covalent Ligand Discovery (TCIs)

The Causality of Chloroacetamide Reactivity

The resurgence of covalent drugs has been driven by the ability to tune electrophilic warheads[2]. Highly reactive electrophiles (like bromoacetamides) often lead to promiscuous binding and toxicity. Chloroacetamides, however, are considered "mild" electrophiles[4]. They possess a high kinetic barrier to reaction in dilute aqueous solutions but undergo rapid nucleophilic attack when non-covalent interactions pre-organize the warhead in close proximity to a target cysteine residue. The cyanomethyl group in this molecule serves as an initial recognition element that can be further elaborated to optimize non-covalent binding affinity.

Protocol 1: High-Throughput GSH Reactivity Assay

To validate the intrinsic reactivity of the chloroacetamide warhead before in vitro protein testing, a Glutathione (GSH) trapping assay is required[5]. This ensures the fragment is not overly reactive (which would cause off-target toxicity) or completely inert.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide in LC-MS grade DMSO.

  • Reaction Mixture: In a 96-well plate, combine 1 mM GSH (reduced glutathione) and 100 µM of the test compound in 100 mM Potassium Phosphate buffer (pH 7.4) with 10% Acetonitrile to maintain solubility[4].

  • Incubation: Seal the plate and incubate at 37 °C with gentle shaking under an argon atmosphere to prevent GSH oxidation[4].

  • Sampling & Quenching: At t = 0, 1, 2, 4, 6, and 8 hours, extract 20 µL aliquots and quench by adding 80 µL of cold water containing 0.1% Formic Acid[5].

  • LC-MS Analysis: Inject the quenched samples into a UHPLC-QToF system. Monitor the depletion of the parent mass ( [M+H]+=241.04 ) and the appearance of the GSH adduct ( [M+H]+=512.12 )[5].

  • Data Processing: Plot the natural log of the remaining parent compound concentration versus time to calculate the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ ). An ideal TCI fragment should exhibit a t1/2​ between 2 to 12 hours in this assay.

G A Target Protein (Cys-SH) C Non-Covalent Pre-organization A->C B Chloroacetamide Fragment B->C D Irreversible Covalent Adduct C->D SN2 Displacement of Chloride

Diagram 1: Proximity-driven covalent engagement of the chloroacetamide warhead with a target cysteine.

Application 2: Synthesis of 1,5-Benzothiazepine-3-one Scaffolds

The Causality of Intramolecular Cyclization

The 1,5-benzothiazepine core is a privileged scaffold in pharmacology (e.g., the calcium channel blocker Diltiazem). 2-Chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide is perfectly primed for synthesizing this core.

The active methylene group ( −CH2​−CN ) is flanked by an electron-withdrawing nitrile and a sulfur atom, rendering its protons acidic. Treatment with a strong base generates a carbanion that undergoes a rapid intramolecular SN​2 displacement of the primary chloride on the acetamide moiety. This cyclization forms a 7-membered 2-cyano-3,4-dihydro-1,5-benzothiazepin-4-one ring system.

Protocol 2: Base-Promoted Intramolecular Cyclization
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve 1.0 mmol (240.7 mg) of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide in 10 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add 1.2 mmol (182.7 mg) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise over 5 minutes. Scientific Insight: DBU is preferred over NaH here as its non-nucleophilic nature prevents premature degradation of the chloroacetamide, while being strong enough to deprotonate the cyanomethyl group.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC (Hexanes:Ethyl Acetate 1:1, UV detection).

  • Workup: Quench the reaction by pouring it into 30 mL of ice-cold 0.1 M HCl. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine ( 2×20 mL) to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the pure 1,5-benzothiazepine derivative.

G A Starting Material (CAS 83443-28-1) B Deprotonation by DBU (Carbanion Formation) A->B 0°C to RT, DMF C Intramolecular SN2 (Chloride Leaving) B->C Active Methylene Attack D 2-Cyano-1,5-benzothiazepin-4-one (7-Membered Ring) C->D Ring Closure

Diagram 2: Synthetic workflow for the base-promoted intramolecular cyclization.

Application 3: Late-Stage Functionalization (Nitrile to Tetrazole)

The Causality of Tetrazole Bioisosterism

If the molecule is used as a linear covalent binder (without cyclization), the terminal nitrile group can be metabolically labile or lack the necessary polar interactions for target binding. Converting the nitrile into a 1H-tetrazole provides a metabolically stable bioisostere of a carboxylic acid. We utilize the classic Demko-Sharpless aqueous zinc-catalyzed protocol[3], which avoids toxic organic solvents and minimizes the release of hazardous hydrazoic acid by maintaining a slightly alkaline pH[3].

Protocol 3: Sharpless Aqueous Tetrazole Synthesis
  • Reagent Mixing: In a 25 mL pressure vial, combine 1.0 mmol of the starting material, 1.2 mmol of Sodium Azide ( NaN3​ ), and 1.0 mmol of Zinc Bromide ( ZnBr2​ )[3].

  • Solvent Addition: Add 5 mL of deionized water. Scientific Insight: The ZnBr2​ acts as a Lewis acid catalyst to activate the nitrile, allowing the formal [2+3] cycloaddition to proceed in water[3].

  • Heating: Seal the vial and heat the suspension to 100 °C behind a blast shield for 16-24 hours.

  • Isolation: Cool the reaction to room temperature. Acidify the mixture to pH 2 using 1 M HCl to precipitate the 5-substituted 1H-tetrazole.

  • Filtration: Filter the precipitate, wash with cold water, and dry under a high vacuum to yield the tetrazole-functionalized covalent warhead.

References

  • NextSDS. "Chemical substance information for 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide (CAS 83443-28-1)." NextSDS Database. Available at: [Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 2011, 10(4), 307-317. Available at: [Link]

  • Resnick, E., et al. "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 2019. Available at:[Link]

  • Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 2001, 66(24), 7945-7950. Available at:[Link]

  • Domainex. "GSH Reactivity Assay: Assessing structure-reactivity relationships of cysteine-targeting covalent inhibitors." Domainex Application Notes. Available at: [Link]

Sources

Application

Application Note: In Vivo Dosing and Pharmacodynamic Profiling of 2-Chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide

Document Type: Advanced Protocol & Application Guide Target Audience: Chemical Biologists, Pharmacologists, and Preclinical Drug Development Scientists Introduction & Mechanistic Rationale The compound 2-chloro-N-{2-[(cy...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Protocol & Application Guide Target Audience: Chemical Biologists, Pharmacologists, and Preclinical Drug Development Scientists

Introduction & Mechanistic Rationale

The compound 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide (CAS 83443-28-1) is a specialized covalent probe characterized by its α -chloroacetamide electrophilic warhead and a cyanomethyl thioether moiety. In the landscape of targeted covalent inhibitors (TCIs), α -chloroacetamides are strategically deployed to irreversibly modify nucleophilic cysteine residues within protein binding pockets through a nucleophilic substitution ( SN​2 ) reaction, displacing the chloride leaving group 1.

Translating chloroacetamide-based probes from in vitro biochemical assays to in vivo mammalian models presents a complex pharmacokinetic (PK) challenge. The intrinsic reactivity of the warhead makes it highly susceptible to scavenging by high intracellular concentrations of glutathione (GSH) (typically 1–10 mM in the liver). This scavenging often leads to rapid systemic clearance, poor oral bioavailability, and potential off-target hepatotoxicity 2.

To overcome these hurdles, this guide outlines a field-proven framework for the formulation, in vivo dosing, and pharmacodynamic (PD) evaluation of this compound. Because the probe lacks a built-in enrichment tag (e.g., alkyne or biotin), we employ a competitive Activity-Based Protein Profiling (ABPP) methodology. This self-validating system allows researchers to quantify target engagement directly within the native in vivo proteome 3.

Physicochemical Properties & Formulation Strategy

Causality in Formulation: The α -chloroacetamide moiety is highly reactive toward primary amines and thiols. Therefore, formulation excipients must be strictly non-nucleophilic. Furthermore, the compound's lipophilicity requires a co-solvent system to prevent precipitation in the bloodstream.

  • Recommended Vehicle: 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline.

  • Preparation Logic: Dissolving the compound in anhydrous DMSO first ensures complete solvation and prevents premature hydrolysis. PEG300 and Tween-80 act as surfactants to maintain solubility upon aqueous dilution. Saline must be added dropwise immediately prior to dosing to minimize the time the electrophile spends in an aqueous environment, thereby preserving the integrity of the chloroacetamide warhead.

In Vivo Dosing Guidelines

When establishing an in vivo profile for a novel chloroacetamide probe, route and dose selection are critical to balancing target engagement against GSH-mediated clearance.

  • Route of Administration: Intravenous (IV) dosing is mandatory for determining absolute clearance. Intraperitoneal (IP) dosing is recommended for efficacy models. Oral (PO) administration is generally discouraged for early-stage chloroacetamides due to extensive first-pass hepatic GSH conjugation 2.

  • Dose Range: 10 – 50 mg/kg. Doses exceeding 50 mg/kg risk acute toxicity due to widespread off-target proteome alkylation and severe GSH depletion.

  • Toxicity Monitoring: Monitor animals for signs of lethargy or weight loss. Liver function tests (ALT/AST) should be conducted 24 hours post-dose to rule out hepatotoxicity.

Table 1: Anticipated PK Parameters for Chloroacetamide Probes
PK ParameterIV Dosing (10 mg/kg)IP Dosing (30 mg/kg)Biological Causality / Significance
Cmax ~5,000 ng/mL~2,500 ng/mLIP absorption is blunted by first-pass portal vein clearance.
T1/2 0.5 - 1.5 hours1.0 - 2.0 hoursShort half-life driven by rapid covalent binding and GSH scavenging.
Volume of Distribution (Vd) > 2.0 L/kgN/AHigh Vd indicates extensive tissue penetration (lipophilic nature).
Clearance (Cl) > 40 mL/min/kgN/AHigh clearance necessitates frequent dosing or continuous infusion.

Experimental Protocols: Competitive ABPP Workflow

To prove that 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide successfully reaches and binds its target in vivo, we utilize a competitive ABPP assay.

The Self-Validating Logic: Animals are dosed with the "cold" (untagged) compound. If the compound successfully alkylates its target cysteine in vivo, that specific residue becomes permanently blocked. When the tissue is later harvested and treated ex vivo with a "hot" broad-spectrum reactive probe (e.g., Iodoacetamide-alkyne, IA-alkyne), the blocked target will show a loss of MS signal compared to a vehicle-treated control. The vehicle control serves as the baseline, proving the assay's dynamic range.

Protocol A: In Vivo Administration and Tissue Harvest
  • Dosing: Administer the formulated compound (e.g., 30 mg/kg IP) or vehicle to biological replicates (n=3 per group).

  • Timecourse: Euthanize animals at predetermined PD timepoints (e.g., 2h, 6h, 12h post-dose).

  • Harvest: Rapidly excise the target tissue (e.g., liver, tumor xenograft). Snap-freeze immediately in liquid nitrogen to halt all biochemical processes and prevent ex vivo redistribution of the probe.

Protocol B: Ex Vivo Target Engagement via ABPP

Adapted from label-free quantitative proteomics standards 3.

  • Lysis: Homogenize tissues in ice-cold PBS containing protease inhibitors (omit DTT or EDTA, as reducing agents will quench electrophilic probes). Centrifuge at 100,000 × g for 45 min to separate soluble and membrane proteomes.

  • Labeling: Adjust protein concentration to 2 mg/mL. Add IA-alkyne (100 µM final concentration) and incubate for 1 hour at room temperature in the dark to label all available, unreacted cysteines.

  • Click Chemistry: Append a biotin-azide tag via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Add 1 mM TCEP, 100 µM TBTA ligand, 1 mM CuSO4, and 100 µM biotin-azide. Incubate for 1 hour.

  • Enrichment & Digestion: Precipitate proteins (chloroform/methanol), resuspend, and enrich biotinylated proteins using streptavidin-agarose beads. Perform on-bead tryptic digestion overnight.

  • LC-MS/MS: Analyze the resulting peptides via high-resolution LC-MS/MS using label-free quantification (LFQ).

Table 2: ABPP Target Engagement Data Interpretation
Experimental ConditionTarget Cysteine LFQ IntensityOff-Target Cysteine LFQ IntensityInterpretation
Vehicle Control High (100%)High (100%)Baseline availability of all reactive cysteines.
Compound (30 mg/kg) Low (< 10%)High (> 90%)Success: Potent, selective in vivo target engagement.
Compound (30 mg/kg) Low (< 10%)Low (< 10%)Toxicity Risk: Non-selective, widespread proteome alkylation.
Compound (30 mg/kg) High (> 90%)High (> 90%)Failure: Poor PK, rapid clearance, or lack of tissue penetration.

Workflow Visualization

CompetitiveABPP Dose 1. In Vivo Dosing (Covalent Probe) Harvest 2. Tissue Lysis & Extraction Dose->Harvest Target Alkylation Label 3. Ex Vivo Labeling (IA-Alkyne Probe) Harvest->Label Native Proteome Click 4. Click Chemistry (Biotinylation) Label->Click Tag Unbound Cysteines Enrich 5. Streptavidin Enrichment Click->Enrich Isolate Peptides LCMS 6. LC-MS/MS Label-Free Quant Enrich->LCMS Tryptic Digest

Workflow for in vivo target engagement profiling of covalent chloroacetamide probes via ABPP.

References

  • Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry, 2025. URL:[Link]

  • Discovery of a Potent Chloroacetamide GPX4 Inhibitor with Bioavailability to Enable Target Engagement in Mice, a Potential Tool Compound for Inducing Ferroptosis In Vivo. ACS Publications, 2023. URL:[Link]

  • Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Nature Protocols, 2018. URL:[Link]

Sources

Method

Advanced Sample Preparation Techniques for Covalent Probe Assays: Evaluating 2-Chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide

Introduction & Mechanistic Rationale In the rapidly expanding field of targeted covalent inhibitors (TCIs) and covalent fragment-based drug discovery (CFBDD), chloroacetamide-containing building blocks serve as foundatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the rapidly expanding field of targeted covalent inhibitors (TCIs) and covalent fragment-based drug discovery (CFBDD), chloroacetamide-containing building blocks serve as foundational electrophilic probes [1]. The compound 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide (CAS 83443-28-1) is a highly versatile covalent fragment. It features an α -chloro amide warhead designed to undergo nucleophilic substitution ( SN​2 ) with the thiolate anions of reactive cysteine residues on target proteins. Furthermore, its unique ortho-substituted (cyanomethyl)sulfanyl moiety provides a distinct steric and electronic environment that modulates the intrinsic reactivity of the warhead while offering a vector for non-covalent binding pocket interactions.

A critical challenge in developing chloroacetamide probes is balancing intrinsic reactivity with target-specific engagement . If a probe is too reactive, it will indiscriminately alkylate off-target proteins and cellular glutathione (GSH), leading to toxicity [2]. Conversely, if it is too stable, it will fail to label the target. Therefore, sample preparation for this compound must be strictly bifurcated into two orthogonal liquid chromatography-mass spectrometry (LC-MS) workflows: a GSH reactivity assay to determine the compound's half-life ( t1/2​ ), and an intact protein assay to measure specific target engagement [3].

G cluster_0 Intrinsic Reactivity cluster_1 Target Engagement Compound CAS 83443-28-1 (Chloroacetamide Probe) GSH GSH Assay (5 mM GSH, pH 7.4) Compound->GSH Protein Intact Protein Assay (Model Cys-Target) Compound->Protein Kinetic LC-MS Kinetics (Calculate t1/2) GSH->Kinetic Decision Hit Prioritization (High Labeling, Low GSH Reactivity) Kinetic->Decision Adduct Intact LC-MS (% Labeling) Protein->Adduct Adduct->Decision

Workflow for evaluating covalent fragment reactivity and target engagement via LC-MS.

Protocol A: Glutathione (GSH) Reactivity Assay

The GSH assay is a self-validating kinetic system used to quantify the intrinsic electrophilicity of CAS 83443-28-1. By monitoring the depletion of the parent compound relative to a chemically inert internal standard, researchers can calculate the pseudo-first-order rate constant and the compound's half-life [1].

Causality in Experimental Design:
  • Argon Degassing: GSH readily oxidizes to GSSG in ambient air, which artificially lowers the concentration of available thiols and skews the kinetic data. Degassing the buffer prevents this false stabilization.

  • Internal Standard (Indoprofen/Rhodamine B): LC-MS ionization efficiency can drift over a 24-hour sampling period. An internal standard ensures that any drop in the compound's signal is due to covalent reaction, not instrument fluctuation [1].

Step-by-Step Methodology:
  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4). Bubble with argon gas for 15 minutes to degas.

  • Reagent Formulation:

    • Prepare a 10 mM stock of CAS 83443-28-1 in LC-MS grade DMSO.

    • Prepare a 10 mM stock of L-Glutathione (reduced) in the degassed phosphate buffer.

    • Prepare a 2 mM stock of Indoprofen (Internal Standard) in DMSO.

  • Reaction Initiation: In a 2 mL glass HPLC vial, combine the reagents to achieve a final concentration of 250 µM CAS 83443-28-1, 100 µM Indoprofen, and 5 mM GSH in a solvent matrix of 95% Buffer / 5% DMSO.

  • Incubation & Sampling: Incubate the vial at 37 °C in a thermoshaker. At intervals of 0, 1, 2, 4, 8, 12, and 24 hours, withdraw a 20 µL aliquot.

  • Quenching: Immediately inject the 20 µL aliquot into 80 µL of ice-cold 1% Formic Acid in water. Causality: The low pH protonates the GSH thiolate (pKa ~8.3), instantly arresting the nucleophilic attack.

  • LC-MS Analysis: Inject 10 µL onto a C18 column. Monitor the UV absorbance (254 nm) and the Extracted Ion Chromatogram (EIC) for the parent mass ( [M+H]+=255.0 ). Calculate the ratio of the compound peak area to the internal standard peak area over time to derive t1/2​ .

Protocol B: Intact Protein Adduct Formation Assay

To verify that CAS 83443-28-1 can successfully navigate a protein's steric environment to label a target cysteine, intact protein mass spectrometry is employed [2].

Causality in Experimental Design:
  • Exclusion of DTT/BME: Standard protein storage buffers often contain Dithiothreitol (DTT) or β -mercaptoethanol (BME) to prevent protein aggregation. These small-molecule thiols will outcompete the target protein for the chloroacetamide probe. They must be removed via rapid size-exclusion chromatography (e.g., Zeba spin columns) prior to the assay.

  • Mass Shift Validation: The reaction of CAS 83443-28-1 (MW = 254.74 Da) with a cysteine residue results in the loss of HCl (MW = 36.46 Da). Therefore, a successful covalent labeling event is self-validated by a precise mass shift of +218.28 Da on the deconvoluted protein spectrum.

Step-by-Step Methodology:
  • Protein Preparation: Buffer exchange the recombinant target protein (e.g., a model kinase or E3 ligase domain) into 50 mM HEPES, 150 mM NaCl, pH 7.5, ensuring the complete absence of reducing agents. Dilute the protein to a final concentration of 2 µM.

  • Compound Incubation: Add CAS 83443-28-1 to a final concentration of 50 µM (maintaining final DMSO 2% to prevent protein denaturation).

  • Reaction: Incubate the mixture at room temperature for 4 hours.

  • Quenching: Withdraw 50 µL of the reaction mixture and add 50 µL of 2% Formic Acid. This denatures the protein, exposing the modified sequence for efficient ionization while halting further reaction.

  • LC-MS Analysis: Inject the sample onto a C4 or C8 reverse-phase column (ideal for intact proteins). Run a rapid gradient (e.g., 20% to 80% Acetonitrile with 0.1% Formic Acid over 10 minutes).

  • Deconvolution: Process the raw multiply-charged envelope using deconvolution software (e.g., MaxEnt1) to calculate the monoisotopic mass of the Apo protein and the Adduct.

Data Presentation & Interpretation

The efficacy of CAS 83443-28-1 as a probe is determined by synthesizing the data from both protocols. An ideal covalent fragment exhibits moderate GSH reactivity ( t1/2​>1 hour) while achieving high labeling efficiency ( >50% ) on the target protein [3].

Table 1: Representative LC-MS Profiling Data for CAS 83443-28-1

Assay ParameterTarget MetricObserved Value (Example)Analytical Interpretation
GSH Reactivity Half-life ( t1/2​ )2.4 HoursModerate intrinsic reactivity; suitable for cellular assays without excessive off-target toxicity.
Intact Protein MS Mass Shift ( Δ Da)+218.3 DaConfirms specific displacement of the chloride leaving group by the protein thiolate.
Target Engagement % Labeling (4h)78%High target engagement; the (cyanomethyl)sulfanyl moiety likely provides favorable non-covalent pre-organization.

References

  • Resnick, E., et al. "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 2019. Available at:[Link]

  • Kean, K., et al. "Discovery and optimisation of a covalent ligand for TRIM25 and its application to targeted protein ubiquitination." Chemical Science, 2025. Available at:[Link]

  • Sikdar, A., et al. "Identification of a cell-active chikungunya virus nsP2 protease inhibitor using a covalent fragment-based screening approach." Proceedings of the National Academy of Sciences, 2024. Available at:[Link]

Application

Application Notes and Protocols for the Scale-Up Production of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide is a key intermediate in the synthesis of various pharmaceutically active compounds. Its...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide is a key intermediate in the synthesis of various pharmaceutically active compounds. Its molecular structure, featuring a reactive chloroacetamide group and a cyanomethyl thioether moiety, makes it a versatile building block for creating complex heterocyclic systems. The efficient and scalable production of this intermediate is therefore of critical importance for drug discovery and development programs.

This comprehensive guide provides a detailed protocol for the synthesis and scale-up of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide. The document outlines a two-step synthetic route, starting from readily available 2-aminothiophenol, and addresses the critical considerations for transitioning from laboratory-scale synthesis to pilot-plant production. The protocols and insights provided herein are grounded in established chemical principles and best practices for process development.

Synthetic Pathway Overview

The synthesis of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide is proposed to proceed via a two-step sequence:

  • S-alkylation of 2-aminothiophenol: Reaction of 2-aminothiophenol with a haloacetonitrile (e.g., 2-bromoacetonitrile) to form the key intermediate, 2-amino-N-(cyanomethyl)thiophenol.

  • Amidation: Subsequent acylation of the aniline nitrogen of 2-amino-N-(cyanomethyl)thiophenol with chloroacetyl chloride to yield the final product.

This approach is designed for efficiency and scalability, utilizing common reagents and reaction conditions.

Synthetic_Pathway A 2-Aminothiophenol C 2-Amino-N-(cyanomethyl)thiophenol A->C S-Alkylation (Base, Solvent) B 2-Bromoacetonitrile B->C E 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide C->E Amidation (Base, Solvent) D Chloroacetyl Chloride D->E

Figure 1: Proposed two-step synthesis of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide.

Part 1: Laboratory-Scale Synthesis Protocol

This section details the step-by-step procedure for the synthesis of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide at a laboratory scale.

Step 1: Synthesis of 2-Amino-N-(cyanomethyl)thiophenol

Principle: This step involves the nucleophilic substitution of the bromide in 2-bromoacetonitrile by the sulfur of 2-aminothiophenol. A mild base is used to deprotonate the thiol, forming the more nucleophilic thiolate anion.

Materials:

  • 2-Aminothiophenol

  • 2-Bromoacetonitrile

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 2-aminothiophenol (1.0 eq.) and potassium carbonate (1.5 eq.) in acetonitrile (10 mL/g of 2-aminothiophenol) at room temperature, add a solution of 2-bromoacetonitrile (1.1 eq.) in acetonitrile dropwise over 30 minutes.

  • After the addition is complete, heat the reaction mixture to 50°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-N-(cyanomethyl)thiophenol, which can be used in the next step without further purification if the purity is deemed sufficient by TLC or ¹H NMR.

Step 2: Synthesis of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide

Principle: This reaction is a nucleophilic acyl substitution where the amino group of the aniline derivative attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A non-nucleophilic base is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it unreactive.[1]

Materials:

  • 2-Amino-N-(cyanomethyl)thiophenol (from Step 1)

  • Chloroacetyl chloride

  • Triethylamine (TEA) or another suitable non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2][3][4]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[2][4]

  • Deionized Water

  • 1 M HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-amino-N-(cyanomethyl)thiophenol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.[5]

  • Cool the flask in an ice bath and stir the solution until the temperature reaches 0-5°C.

  • Add chloroacetyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution using a dropping funnel over 30-60 minutes, ensuring the temperature remains below 10°C.[2][4]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide.

Part 2: Scale-Up Production Considerations

Transitioning from a laboratory-scale synthesis to a pilot or industrial-scale production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Key Process Parameters for Scale-Up
ParameterLaboratory ScalePilot/Industrial ScaleRationale and Considerations
Reaction Vessel Glassware (round-bottom flask)Jacketed glass-lined or stainless steel reactorMaterial compatibility, heat transfer, and pressure rating are critical.[1]
Agitation Magnetic stirrerMechanical overhead stirrer (various impeller designs)Efficient mixing is crucial to maintain homogeneity and prevent localized concentration gradients, which can lead to side reactions and reduced yields.[1]
Temperature Control Ice bath, heating mantleJacketed reactor with a circulating thermal fluidThe amidation reaction is exothermic. A robust cooling system is necessary to manage the heat generated and prevent runaway reactions.[1]
Reagent Addition Dropping funnelMetering pumpControlled, slow addition of chloroacetyl chloride is critical for managing the exotherm and minimizing byproduct formation.[1]
Work-up and Isolation Separatory funnel, rotary evaporatorCentrifuge, filter press, agitated nutsche filter dryerEquipment must be appropriately sized for handling large volumes of liquids and solids.
Purification Recrystallization from flaskCrystallization vessel, centrifuge, vacuum ovenControlled cooling profiles in a crystallization vessel are essential for achieving consistent crystal size and purity.[6]
Troubleshooting Common Scale-Up Issues

Issue 1: Reduced Yield

  • Cause: Inefficient mixing leading to the formation of an unreactive ammonium salt from the reaction of the HCl byproduct with the starting amine.[1]

  • Solution:

    • Optimize Agitation: Ensure the reactor's agitator provides sufficient mixing to keep the base dispersed and neutralize HCl as it forms.

    • Base Selection: Consider using a cost-effective and easily handled inorganic base like sodium carbonate or potassium carbonate for large-scale production.[1]

    • Controlled Addition: A slower addition rate of chloroacetyl chloride can mitigate this issue.

Issue 2: Poor Temperature Control (Exotherm)

  • Cause: The amidation reaction is highly exothermic, and the surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient.[1]

  • Solution:

    • Adequate Cooling System: Ensure the reactor's cooling capacity is sufficient for the reaction scale.

    • Slow Addition: The rate of addition of chloroacetyl chloride is a key parameter for controlling the rate of heat generation.

    • Solvent Choice: A higher boiling point solvent can provide a larger temperature window for the reaction, but this must be balanced with downstream processing considerations.

Issue 3: Product Purity and Crystallization

  • Cause: Impurities can inhibit crystallization, leading to an oily product or inconsistent crystal form.[7]

  • Solution:

    • Impurity Profile: Identify and characterize major impurities to understand their origin and develop strategies for their removal.

    • Crystallization Solvent Screening: A systematic screening of solvents and solvent mixtures is often necessary to find optimal conditions for crystallization.

    • Seeding: Using seed crystals of the pure product can help induce crystallization and control crystal morphology.

Scale_Up_Workflow cluster_PreReaction Pre-Reaction Setup cluster_Reaction Reaction cluster_PostReaction Work-up and Isolation cluster_Purification Purification and Drying A Charge Reactor with 2-Amino-N-(cyanomethyl)thiophenol and Solvent B Add Base (e.g., Sodium Carbonate) A->B C Cool Reactor to 0-5 °C B->C D Slowly Add Chloroacetyl Chloride via Metering Pump C->D E Monitor Temperature and Reaction Progress (e.g., HPLC) D->E F Quench Reaction with Water E->F G Phase Separation F->G H Aqueous Washes G->H I Solvent Removal H->I J Recrystallization from Crystallization Vessel I->J K Isolate Crystals via Centrifugation/Filtration J->K L Dry Product in Vacuum Oven K->L M M L->M Final Product: 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide

Figure 2: Generalized workflow for the pilot-scale production of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide.

Safety Considerations

Handling the reagents and intermediates involved in this synthesis requires strict adherence to safety protocols.

  • 2-Aminothiophenol: Toxic and has a strong, unpleasant odor. Handle in a well-ventilated fume hood.

  • 2-Bromoacetonitrile: Lachrymator and toxic. Avoid inhalation and contact with skin and eyes.

  • Chloroacetyl chloride: Highly corrosive, a lachrymator, and reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9]

  • Triethylamine and DBU: Flammable and corrosive.

  • General Precautions:

    • All operations should be conducted in a well-ventilated area or fume hood.[10]

    • Wear appropriate PPE at all times.[8][10]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[8]

    • Dispose of all chemical waste in accordance with local regulations.[8]

Conclusion

The successful scale-up of the synthesis of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide hinges on a thorough understanding of the reaction mechanism, careful control of process parameters, and proactive troubleshooting of potential issues. By following the detailed protocols and considering the scale-up factors outlined in this guide, researchers and process chemists can efficiently and safely produce this valuable intermediate for their drug development pipelines.

References

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.).
  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - MDPI. (2025).
  • Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid | Request PDF - ResearchGate. (n.d.).
  • 2 - SAFETY DATA SHEET. (2025).
  • Benzothiazole synthesis - Organic Chemistry Portal. (n.d.).
  • Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid - Taylor & Francis. (2022).
  • A facile amidation of chloroacetyl chloride using DBU. (2017).
  • Safety Data Sheet: 2-chloroacetamide - Chemos GmbH&Co.KG. (n.d.).
  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide SDS, 1131-01-7 Safety Data Sheets - ECHEMI. (n.d.).
  • 2-Chloro-N-[4-(methylthio)phenyl]acetamide - AK Scientific, Inc. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025).
  • Reaction of aryl amine with chloroacetyl chloride in the presence of... - ResearchGate. (n.d.).
  • CN1172904C - Process for preparing phenylacetamide - Google Patents. (n.d.).
  • a-Anilinoketones, Esters and Amides: A Chemical Study - MDPI. (2012).
  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral - Taylor & Francis. (2018).
  • (PDF) A facile amidation of chloroacetyl chloride using DBU - ResearchGate. (2017).
  • The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. (n.d.).
  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC. (2022).
  • Continual synthesis of N -(phenyl)-phenylacetamide. - ResearchGate. (n.d.).
  • Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide - PMC. (n.d.).
  • Technical Support Center: Scale-Up of 2-chloro-N-(1-phenylethyl)acetamide Production - Benchchem. (2025).
  • preventing decomposition of 2-chloro-N-(1-phenylethyl)acetamide during synthesis - Benchchem. (n.d.).
  • Technical Support Center: N-acetyl-N-phenylacetamide Synthesis - Benchchem. (2025).
  • 2-chloro-n-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide - PubChemLite. (2026).
  • Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry. (2021).
  • 2-CHLORO-N-(2-PHENOXY-PHENYL)-ACETAMIDE synthesis - chemicalbook. (n.d.).
  • (PDF) 2-Chloro-N-phenylacetamide - ResearchGate. (n.d.).
  • 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide - NIH. (n.d.).
  • An In-depth Technical Guide to 2-Chloro-N-(1-phenylethyl)acetamide - Benchchem. (2025).
  • 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide - NextSDS. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

improving synthesis yield of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the thermodynamic, kinetic, and practical challenges associated with the synthesis of 2-chlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the thermodynamic, kinetic, and practical challenges associated with the synthesis of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide .

This target molecule is constructed via a highly regioselective two-step sequence: the S-alkylation of 2-aminothiophenol, followed by the N-acylation of the resulting aniline derivative. Below, you will find mechanistic troubleshooting, self-validating protocols, and quantitative data to optimize your synthetic yield.

Synthetic Workflow

Synthesis SM 2-Aminothiophenol INT 2-[(cyanomethyl)sulfanyl]aniline (Intermediate) SM->INT NaOH, TBAB CH2Cl2/H2O, RT R1 Chloroacetonitrile R1->INT PROD 2-chloro-N-{2-[(cyanomethyl) sulfanyl]phenyl}acetamide INT->PROD Et3N, DCM 0 °C to RT R2 Chloroacetyl chloride R2->PROD

Workflow for the two-step synthesis of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide.

Mechanistic Troubleshooting & FAQs

Q1: During Step 1, why is my yield of 2-[(cyanomethyl)sulfanyl]aniline low, and why am I observing a byproduct with double alkylation? A: This is a chemoselectivity issue. 2-aminothiophenol contains two nucleophilic centers: the amine (-NH₂) and the thiol (-SH). According to Hard-Soft Acid-Base (HSAB) theory, the thiolate anion is a "soft" nucleophile, making it highly reactive toward the "soft" electrophilic carbon of chloroacetonitrile. To prevent N-alkylation, you must selectively deprotonate the thiol (pKa ~6.5) without activating the amine (pKa >25). Use a mild base like aqueous NaOH or K₂CO₃ and strictly limit chloroacetonitrile to 1.0 equivalent. Utilizing a biphasic system with a phase-transfer catalyst (e.g., TBAB) physically separates the reactive species, further enhancing S-selectivity 1.

Q2: I observe a significant amount of a highly non-polar, dimerized byproduct in Step 1. How do I prevent this? A: You are observing bis(2-aminophenyl) disulfide. Aromatic thiols are highly susceptible to oxidative dimerization in the presence of atmospheric oxygen, especially under basic conditions. To prevent this, degas your solvents (sparge with N₂ or Ar for 15 minutes) prior to the reaction and maintain a strict inert atmosphere. If your starting material is already partially oxidized, add a catalytic amount of a reducing agent (like NaBH₄) to the aqueous base prior to adding the electrophile.

Q3: In Step 2, the conversion to the target acetamide is incomplete, and I detect the formation of chloroacetic acid. What went wrong? A: Chloroacetyl chloride is a highly reactive, moisture-sensitive electrophile. If your solvent (DCM) or base (Et₃N) is not strictly anhydrous, the acid chloride will rapidly hydrolyze into chloroacetic acid, which cannot acylate the amine under these conditions 2. Ensure your glassware is flame-dried, use freshly distilled or molecular-sieve-dried solvents, and verify that your intermediate from Step 1 is completely free of residual water before proceeding.

Q4: How can I prevent over-acylation or nucleophilic attack on the α-chloro group during Step 2? A: The α-chloro group of the newly formed acetamide is a prime target for Sₙ2 attack by unreacted amines or excess base. To prevent this, temperature control is paramount. The acylation is highly exothermic; add the chloroacetyl chloride dropwise at 0 °C and do not exceed room temperature 3. Furthermore, use a non-nucleophilic base like Triethylamine (Et₃N) rather than pyridine, and limit the acylating agent to exactly 1.05 equivalents.

Validated Experimental Protocols

Protocol 1: Synthesis of 2-[(cyanomethyl)sulfanyl]aniline (S-Alkylation)

This protocol utilizes a biphasic phase-transfer catalysis (PTC) system to maximize chemoselectivity.

  • Preparation: In a 250 mL round-bottom flask, dissolve 2-aminothiophenol (10.0 mmol) in 50 mL of dichloromethane (CH₂Cl₂).

  • Base Addition: Add 20 mL of a 25% (w/v) aqueous NaOH solution. Add tetrabutylammonium hydrogen sulfate (TBAB, 1.0 mmol, 0.1 eq) as the phase-transfer catalyst. Stir vigorously at room temperature for 10 minutes to generate the thiolate.

  • Electrophile Addition: Dissolve chloroacetonitrile (10.0 mmol, 1.0 eq) in 10 mL of CH₂Cl₂ and add it dropwise to the biphasic mixture over 15 minutes.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The starting thiol (stains strongly with Ellman's reagent) should disappear, replaced by a less polar, UV-active spot. The biphasic mixture will transition from clear to slightly cloudy as the reaction progresses.

  • Workup: After 18 hours, separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the intermediate.

Protocol 2: Synthesis of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide (N-Acylation)

This protocol employs anhydrous conditions to prevent the competitive hydrolysis of the acylating agent.

  • Preparation: Dissolve the 2-[(cyanomethyl)sulfanyl]aniline intermediate (8.0 mmol) in 40 mL of anhydrous DCM under a nitrogen atmosphere.

  • Base Addition: Add anhydrous Triethylamine (Et₃N, 9.6 mmol, 1.2 eq). Cool the reaction flask to 0 °C using an ice-water bath.

  • Acylation: Dilute chloroacetyl chloride (8.4 mmol, 1.05 eq) in 5 mL of anhydrous DCM. Add this solution dropwise over 20 minutes to maintain the internal temperature at 0 °C.

  • Self-Validation Check: The immediate formation of a white precipitate (Triethylamine hydrochloride, Et₃N·HCl) is a visual confirmation that the acylation is occurring. TLC (Hexanes:EtOAc 2:1) will confirm the disappearance of the primary amine (ninhydrin-active) and the appearance of the target amide (ninhydrin-inactive).

  • Workup: After stirring for 2 hours at room temperature, quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Separate the organic layer, wash with 1M HCl (15 mL) to remove unreacted amine and Et₃N, wash with brine, dry over Na₂SO₄, and concentrate to yield the target compound.

Quantitative Yield & Condition Analysis

Table 1: Optimization of Reaction Conditions for Target Synthesis

Reaction StepReagentsSolvent SystemBase / CatalystTemp (°C)Time (h)Expected Yield (%)
1. S-Alkylation 2-Aminothiophenol, ChloroacetonitrileCH₂Cl₂ / H₂ONaOH (aq) / TBAB20–2518–2085–92
1. S-Alkylation (Alt) 2-Aminothiophenol, ChloroacetonitrileDMF (Anhydrous)K₂CO₃ (Solid)20–2512–1675–80
2. N-Acylation Intermediate, Chloroacetyl chlorideDCM (Anhydrous)Et₃N0 to 252–480–88
2. N-Acylation (Alt) Intermediate, Chloroacetyl chlorideEtOAc / H₂ONaHCO₃ (aq)0 to 254–670–75

Note: The biphasic S-alkylation method provides superior yields by suppressing disulfide formation, while the anhydrous N-acylation method prevents the hydrolytic degradation of chloroacetyl chloride.

References

  • Title: Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. Source: unisi.it.
  • Title: Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Source: mdpi.com.
  • Title: N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Source: benchchem.com.

Sources

Optimization

optimizing HPLC mobile phase for 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with complex, multi-functional molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with complex, multi-functional molecules. The compound 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide presents a unique chromatographic challenge due to its conflicting physicochemical properties: a reactive alpha-chloroacetamide electrophile, an oxidation-prone thioether, and polar hydrogen-bonding moieties (cyano and amide groups) juxtaposed against a hydrophobic phenyl core.

This guide is designed to move beyond generic advice. We will dissect the chemical causality behind your chromatographic issues and provide a self-validating framework to ensure your Reversed-Phase HPLC (RP-HPLC) method is both robust and scientifically sound.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why am I observing multiple unexpected peaks (split peaks or fronting shoulders) that increase over time while the sample sits in the autosampler? Causality: Your analyte contains two highly reactive functional groups. First, the thioether (-S-) linkage is highly susceptible to spontaneous oxidation, converting into sulfoxides and sulfones when exposed to dissolved oxygen or trace peroxides in aqueous-organic mixtures [[1]](). Second, the alpha-chloroacetamide group is a known electrophile that can undergo nucleophilic substitution or base-catalyzed hydrolysis if the mobile phase pH drifts toward neutral or alkaline conditions 2. Solution: You must control the sample environment. Maintain the autosampler at 4 °C. Strictly degas all mobile phases (using vacuum filtration and continuous online sonication/degassing) to remove the oxygen that drives thioether oxidation 3. Ensure your sample diluent matches the initial acidic mobile phase conditions to prevent localized hydrolysis.

Q2: My main peak exhibits severe tailing (Asymmetry factor > 2.0). How can I improve the peak shape? Causality: The acetamide and cyanomethyl groups are polar hydrogen-bond acceptors/donors. In RP-HPLC, basic or highly polar moieties interact strongly with ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases. This secondary electrostatic interaction is stronger than the primary hydrophobic retention, causing a portion of the analyte to lag and create a tailing peak 4. Solution: Lower the mobile phase pH to below 3.0. By adding 0.1% Formic Acid or Trifluoroacetic acid (TFA), you suppress the ionization of the residual silanols (converting them to neutral Si-OH), thereby shutting down the secondary interactions 4. If tailing persists, switch to an end-capped or polar-embedded C18 column, which chemically shields the silica surface.

Q3: How do I balance the retention of the polar cyanomethyl group and the hydrophobic phenyl ring to achieve baseline resolution? Causality: Modifying the organic-to-aqueous ratio is the primary driver for adjusting retention in RP-HPLC 5. The dual nature of this molecule means it may elute too quickly if the organic phase is too strong initially, but will broaden if the gradient is too shallow. Solution: Utilize a gradient elution starting with a high aqueous content (e.g., 95% Water / 5% Acetonitrile) to ensure the polar cyanomethyl group interacts with the stationary phase. Acetonitrile is preferred over methanol as it provides lower viscosity and sharper peak shapes for amides 6.

Part 2: Mechanistic Degradation & Workflow Diagrams

Understanding how your molecule degrades and how to systematically optimize the method is critical. The following diagrams map out the chemical liabilities of your analyte and the logical workflow to mitigate them.

Degradation Analyte 2-chloro-N-{2-[(cyanomethyl) sulfanyl]phenyl}acetamide Thioether Thioether Group (-S-) Analyte->Thioether Chloro Alpha-Chloroacetamide (-NH-CO-CH2-Cl) Analyte->Chloro Oxidation Spontaneous Oxidation (Dissolved O2, Radicals) Thioether->Oxidation Hydrolysis Nucleophilic Hydrolysis (High pH, > pH 6) Chloro->Hydrolysis Sulfoxide Sulfoxide / Sulfone Degradants (Early Elution) Oxidation->Sulfoxide Hydroxyl Hydroxyl-acetamide Degradant Hydrolysis->Hydroxyl

Mechanistic degradation pathways of the target analyte in sub-optimal HPLC mobile phases.

Workflow Start Start: Initial RP-HPLC Setup Step1 Set pH 2.5 - 3.0 (0.1% Formic Acid/TFA) Start->Step1 CheckTail Check Peak Tailing (Asymmetry Factor) Step1->CheckTail TailGood As < 1.5 Proceed to Gradient CheckTail->TailGood Pass TailBad As > 1.5 Change Column CheckTail->TailBad Fail Step2 Optimize ACN/H2O Gradient TailGood->Step2 Endcap Use End-capped or Polar-embedded C18 TailBad->Endcap Endcap->CheckTail CheckDegrad Check Autosampler Stability (Oxidation) Step2->CheckDegrad Stable Stable Profile Method Validated CheckDegrad->Stable Pass Unstable Degradation Peaks Observed CheckDegrad->Unstable Fail FixDegrad Degas Solvents & Lower Temp to 4°C Unstable->FixDegrad FixDegrad->CheckDegrad

Workflow for optimizing RP-HPLC conditions to mitigate peak tailing and analyte degradation.

Part 3: Self-Validating Method Optimization Protocol

A trustworthy analytical method must prove its own efficacy. This step-by-step protocol incorporates a forced-degradation validation step to guarantee that if your analyte degrades, the method will definitively separate the degradants from the intact parent molecule.

Step 1: Mobile Phase Preparation (The Foundation)

  • Prepare Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1.0 L of ultrapure Milli-Q water (0.1% v/v TFA). Causality: TFA lowers the pH to ~2.0, fully protonating residual silanols to prevent secondary interactions with the polar acetamide group 4.

  • Prepare Mobile Phase B (Organic): Add 1.0 mL of TFA to 1.0 L of HPLC-grade Acetonitrile.

  • Degassing: Vacuum-filter both phases through a 0.22 µm membrane and sonicate for 15 minutes. Causality: Removing dissolved oxygen is the primary defense against spontaneous thioether oxidation [[1]]().

Step 2: System Equilibration & Column Selection

  • Install an end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm). Causality: End-capping chemically deactivates residual silanols, providing a secondary physical defense against peak tailing 4.

  • Set the column oven to 30 °C to ensure retention time reproducibility 6.

  • Equilibrate the system at 95% A / 5% B until the UV baseline (monitored at 254 nm) is completely flat.

Step 3: The Forced-Degradation Validation (Self-Validating Step) To trust your method, you must prove it can detect failure.

  • Prepare Samples:

    • Vial 1 (Control): 1 mg/mL analyte in sample diluent (95% Water/5% ACN), stored at 4 °C.

    • Vial 2 (Oxidative Stress): 1 mg/mL analyte + 0.05% H₂O₂ (forces thioether oxidation to sulfoxide) 3.

    • Vial 3 (Hydrolytic Stress): 1 mg/mL analyte in pH 8.0 buffer (forces alpha-chloroacetamide hydrolysis) [[2]]().

  • Execute Gradient: Inject 10 µL of each vial using a gradient of 5% B to 95% B over 20 minutes.

  • Validation Criteria: The method is validated only if the polar degradant peaks (sulfoxides and hydroxyl-acetamides) in Vials 2 and 3 elute earlier than the parent peak and achieve a baseline resolution ( Rs​>2.0 ) from the intact molecule in Vial 1.

Part 4: Quantitative Parameter Matrix

Use this table to quickly reference how specific mobile phase parameters quantitatively impact the integrity and chromatography of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide.

ParameterCondition StatusSilanol IonizationThioether Oxidation RiskChloroacetamide StabilityExpected Peak Asymmetry ( As​ )
pH 2.5 (0.1% TFA) Optimal SuppressedLow (if degassed)High (Stable)1.0 - 1.2
pH 7.0 (Neutral) Sub-optimalActiveModerateLow (Hydrolysis risk)> 2.0
Dissolved O₂ Sub-optimalN/AHigh (Rapid degradation)N/ASplit peaks / Shoulders
End-capped C18 Optimal ShieldedN/AN/A1.0 - 1.1
Methanol (Organic) Sub-optimalN/AN/AN/A1.5 - 1.8 (Broader peaks)
Acetonitrile (Organic) Optimal N/AN/AN/A1.0 - 1.2 (Sharper peaks)

References

  • Technical Support Center: Troubleshooting 2-(Dibutylamino)acetamide HPLC Peak Tailing. Benchchem. 4

  • Versatile Flow Electrochemical Methodology for the Manufacturing of Pharmaceutically Relevant Sulfoxides and Sulfones from Thioethers. ACS Electrochemistry. 3

  • 2-Chloro-N-(4-chlorophenyl)acetamide. Benchchem. 2

  • Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet. Journal of the American Chemical Society. 1

  • Reverse Phase. Agilent. 6

  • Improving Separation of Peaks in RP HPLC. MicroSolv Technology Corporation. 5

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide

Welcome to the technical support center for the crystallization of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide (CAS No. 83443-28-1)[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide (CAS No. 83443-28-1)[1]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the purity of this key synthetic intermediate. Our focus is on diagnosing and resolving common issues encountered during the crystallization process to ensure a high-quality, crystalline final product.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during your experiments. Each issue is presented with potential causes and validated solutions.

Issue 1: My final product has a persistent yellow or brown discoloration, even after initial crystallization.

  • Question: Why are my crystals colored instead of the expected white or off-white, and how can I remove the color?

  • Answer:

    • Causality: Discoloration is a primary indicator of trapped impurities. These are often residual starting materials or by-products from the synthetic route, which may be highly colored aromatic compounds. Rapid crystallization is a frequent cause, as it doesn't allow sufficient time for impurity molecules to be excluded from the growing crystal lattice. A noticeable improvement in color is a strong qualitative indicator of enhanced purity[2].

    • Troubleshooting Protocol:

      • Re-dissolution and Solvent Selection: Transfer the discolored solid to an appropriately sized Erlenmeyer flask. Select a solvent in which the compound is highly soluble when hot but poorly soluble when cold. For N-substituted acetamides, ethanol, isopropanol, or ethyl acetate are excellent starting points[2][3].

      • Activated Carbon Treatment: After dissolving the compound in the minimum amount of boiling solvent, remove the flask from the heat source. Add a very small amount (typically 1-2% by weight) of activated carbon to the hot solution.

      • Hot Filtration: Re-heat the mixture to a gentle boil for 5-10 minutes. The carbon will adsorb many of the colored impurities. Prepare a hot filtration setup (a pre-warmed funnel with fluted filter paper) and filter the hot solution into a clean, pre-warmed flask to remove the carbon. This step must be performed quickly to prevent premature crystallization in the funnel[4].

      • Ice Bath & Isolation: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize yield. Collect the crystals via vacuum filtration.

Issue 2: The purity of my compound (assessed by HPLC/NMR) does not improve significantly after recrystallization.

  • Question: I've performed a recrystallization, but my purity only increased by a small margin. What's going wrong?

  • Answer:

    • Causality: This issue points to one of two primary problems: an inappropriate solvent system or the co-crystallization of an impurity that has very similar solubility properties to your target compound. If the solvent is too effective (i.e., your compound has high solubility even at low temperatures), a significant portion of the product and the impurities will remain in the mother liquor, leading to poor recovery and purification.

    • Troubleshooting Protocol:

      • Solvent System Re-evaluation: The ideal solvent should dissolve the compound at its boiling point but not at room temperature. If your compound is too soluble, consider a two-solvent system[4].

        • Method: Dissolve your compound in a minimal amount of a "good" solvent (one in which it is very soluble, e.g., ethanol or acetone). Heat this solution to boiling. Then, add a "poor" solvent (one in which it is insoluble, e.g., water or hexane) dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again. Now, allow this saturated solution to cool slowly.

      • Iterative Recrystallization: If impurities are particularly stubborn, a second recrystallization may be necessary. However, be aware that each crystallization step will result in some loss of yield.

Troubleshooting Decision Tree

G start Problem Encountered During Crystallization purity Low Purity / Discolored Crystals start->purity no_xtal No Crystals Forming start->no_xtal oiling_out Oily Precipitate Forms start->oiling_out cause_purity Cause: Trapped Impurities / Rapid Cooling purity->cause_purity sol_purity1 Solution: Re-crystallize with Slow Cooling cause_purity->sol_purity1 Primary Action sol_purity2 Solution: Use Activated Carbon sol_purity1->sol_purity2 If color persists sol_purity3 Solution: Evaluate a Two-Solvent System sol_purity2->sol_purity3 If purity still low cause_no_xtal Cause: Solution Not Saturated / Too Much Solvent no_xtal->cause_no_xtal sol_no_xtal1 Step 1: Scratch Inner Wall of Flask cause_no_xtal->sol_no_xtal1 sol_no_xtal2 Step 2: Add a Seed Crystal sol_no_xtal1->sol_no_xtal2 sol_no_xtal3 Step 3: Reduce Solvent Volume (Boil Off) sol_no_xtal2->sol_no_xtal3 sol_no_xtal4 Step 4: Try a Different Solvent sol_no_xtal3->sol_no_xtal4 cause_oiling Cause: High Impurity Load / Wrong Solvent oiling_out->cause_oiling sol_oiling1 Solution: Re-heat and Add More 'Good' Solvent cause_oiling->sol_oiling1 sol_oiling2 Solution: Switch to a Higher Boiling Point Solvent sol_oiling1->sol_oiling2 If oiling persists sol_oiling3 Solution: Pre-purify via Chromatography sol_oiling2->sol_oiling3 For very impure samples G cluster_0 Two-Solvent Recrystallization Workflow A 1. Dissolve Crude Solid in minimum amount of hot 'Good' Solvent B 2. Add hot 'Poor' Solvent dropwise until solution becomes cloudy A->B C 3. Add a few drops of 'Good' Solvent to re-clarify solution B->C D 4. Cool Slowly (Room Temp -> Ice Bath) C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash with cold solvent mixture E->F

Caption: Standard workflow for a two-solvent recrystallization procedure.

Detailed Protocol:

  • Dissolve: Place your crude solid in an Erlenmeyer flask and add the minimum amount of the "good" solvent (e.g., ethanol) to dissolve it completely at boiling temperature.

  • Induce Saturation: While keeping the solution hot, add the "poor" solvent (e.g., water) drop by drop with swirling until you observe a persistent cloudiness (turbidity). This indicates you have reached the point of saturation.[4]

  • Re-clarify: Add 1-2 drops of the "good" solvent back into the hot mixture until the cloudiness just disappears. The solution is now perfectly saturated and ready for cooling.

  • Cool and Isolate: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, then in an ice bath.

  • Wash and Dry: Collect the crystals by vacuum filtration. Wash them with a small amount of a cold mixture of the two solvents to remove any residual mother liquor. Dry the purified crystals thoroughly.

References

  • Mirai Intex. (2024). Crystallization process: how does crystallization work. Mirai Intex. [Link]

  • Zhanghua Dryer. (2024). Key Factors Affecting the Efficiency of Crystallizers. Zhanghua Dryer. [Link]

  • Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why?. Reddit. [Link]

  • ResearchGate. (n.d.). Effect of cooling rate on the purity and yield of the coarse crystal. ResearchGate. [Link]

  • MDPI. (2022). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. MDPI. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • PubChemLite. (n.d.). 2-chloro-n-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide. PubChemLite. [Link]

  • PMC. (n.d.). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. PMC. [Link]

  • Omer Al-Mukhtar University. (2023). Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. Omer Al-Mukhtar University. [Link]

  • NIH. (n.d.). 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide. NIH. [Link]

  • NextSDS. (n.d.). 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide. NextSDS. [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Symbiosis. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Symbiosis. [Link]

  • PubChem. (n.d.). Chloroacetamide. PubChem. [Link]

  • Reddit. (2024). What is YOUR crystallisation go-to?. Reddit. [Link]

  • PMC. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC. [Link]

  • NextSDS. (n.d.). 2-chloro-N-{2-[(2-cyano-2-methylethyl)sulfanyl]phenyl}acetamide. NextSDS. [Link]

  • ResearchGate. (n.d.). 2-Chloro-N-phenylacetamide. ResearchGate. [Link]

  • Azerbaijan Medical Journal. (n.d.). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Azerbaijan Medical Journal. [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... ResearchGate. [Link]

  • ResearchGate. (2025). Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides. ResearchGate. [Link]

  • PMC. (2025). What Makes a Branched Aromatic Compound a Crystallization Chaperone? Insights from a Comparison of Three Organic Scaffolds. PMC. [Link]

  • ResearchGate. (2023). Multicomponent Solvate Crystals of 3,5-Dinitrobenzoic Acid and Acetamide and CSD Analysis of Solvates. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Solubility of N-chloro succinimide in different pure solvents in the temperature range from 278.15 K to 333.15K. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Chloroacetamide. Wikipedia. [Link]

  • IJPSR. (2014). presence of organic impurities into active pharmaceutical ingredients. IJPSR. [Link]

Sources

Optimization

minimizing side reactions in 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide synthesis

Welcome to the Technical Support Center for the synthesis of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide (CAS 83443-28-1)[1]. This compound is a highly versatile building block frequently utilized in the develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide (CAS 83443-28-1)[1]. This compound is a highly versatile building block frequently utilized in the development of biologically active benzothiazine and thiazole derivatives[2][3].

Due to the presence of multiple reactive centers—a nucleophilic amine, a highly nucleophilic thiol, an active methylene, and an electrophilic chloroacetamide group—synthesizing this molecule requires strict chemoselectivity. This guide provides mechanistic troubleshooting, quantitative condition comparisons, and self-validating protocols to help you minimize side reactions and maximize yield.

Reaction Pathway & Impurity Mapping

ReactionPathway A 2-Aminothiophenol C 2-[(Cyanomethyl)sulfanyl]aniline (Intermediate) A->C + B (Base, 0°C) D Disulfide / N-alkylated (Side Products) A->D O2 or High Temp B Chloroacetonitrile F 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide (Target: CAS 83443-28-1) C->F + E (Base, 0°C) G Diacylated / Cyclized (Side Products) C->G Excess E or Base E Chloroacetyl Chloride

Synthesis workflow and side-reaction pathways for CAS 83443-28-1.

Mechanistic Troubleshooting & FAQs

Q1: How do I prevent the formation of 2,2'-diaminodiphenyl disulfide during the initial S-alkylation? Causality: Thiophenols are highly susceptible to oxidative coupling in the presence of a base and atmospheric oxygen[2]. The thiolate anion rapidly transfers an electron to O₂, initiating a radical cascade that terminates in disulfide formation. Solution: Establish a strict inert atmosphere (N₂ or Ar) before adding the base. Degas all solvents (especially water, if used in workup) by sparging with nitrogen for at least 30 minutes prior to use.

Q2: I am seeing significant N-alkylation instead of the desired S-alkylation. How can I improve chemoselectivity? Causality: Both the aniline nitrogen and the thiolate sulfur are nucleophilic. While sulfur is softer and kinetically favored for substitution with alkyl halides, higher temperatures or the use of overly strong bases can drive the reaction toward the thermodynamically stable N-alkylated or N,S-bis-alkylated products. Solution: Exploit the pKa difference between the thiol (pKa ~6.5) and the anilinium ion (pKa ~4.6, meaning the neutral amine does not deprotonate easily). Use a mild base like K₂CO₃, which quantitatively deprotonates the thiol without activating the amine. Maintain the reaction strictly at 0–5 °C to favor kinetic S-alkylation.

Q3: During the acylation step, my LC-MS shows a mass corresponding to a diacylated byproduct (+76 Da). How do I suppress this? Causality: The secondary amide formed after the first acylation can still act as a nucleophile. If an excess of chloroacetyl chloride is present alongside a homogeneous organic base (like Triethylamine), the localized high concentration of acylating agent drives over-reaction. Solution: Transition to biphasic Schotten-Baumann conditions (DCM / 10% aq. Na₂CO₃). The aqueous phase sequesters the base and neutralizes the HCl byproduct, while the highly reactive chloroacetyl chloride remains in the organic phase. This phase separation physically limits the amide's exposure to excess base, halting diacylation.

Q4: I observe premature cyclization of the final product during workup. What causes this degradation? Causality: The final product CAS 83443-28-1 contains an electrophilic chloroacetamide group and a weakly nucleophilic thioether/active methylene[1]. Under prolonged exposure to basic conditions or heat, the molecule will undergo intramolecular cyclization to form a benzothiazine derivative[3]. Solution: Quench the acylation reaction promptly with 1M HCl to destroy any residual base. During solvent evaporation, ensure the rotary evaporator water bath does not exceed 30 °C.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the impact of various experimental parameters on the impurity profile during both synthetic steps.

Reaction StepExperimental ConditionDesired Product Yield (%)Major Impurity ProfileMechanistic Observation
1. S-Alkylation K₂CO₃ (1.1 eq), DMF, 0–5 °C, N₂92% N-alkylated (<2%), Disulfide (ND)Optimal chemoselectivity; N₂ prevents thiolate oxidation.
1. S-Alkylation NaOH (2.0 eq), H₂O, 25 °C, Air64%Disulfide (18%), N-alkylated (11%)Strong base and air exposure drive unselective side reactions.
2. N-Acylation DCM / aq. Na₂CO₃ (Biphasic), 0 °C89% Diacylated (<1%), Cyclized (ND)Schotten-Baumann conditions suppress over-reaction.
2. N-Acylation THF / Et₃N (3.0 eq), 25 °C71%Diacylated (14%), Cyclized (7%)Homogeneous strong base promotes diacylation and cyclization.
Validated Experimental Protocols

These protocols are designed as self-validating systems. In-process checks and specific workup washes are integrated to ensure impurities are actively monitored and removed.

Protocol 1: Chemoselective Synthesis of 2-[(Cyanomethyl)sulfanyl]aniline

Objective: Maximize S-alkylation while preventing oxidative disulfide coupling.

  • Preparation: Charge a flame-dried, N₂-purged round-bottom flask with 2-aminothiophenol (1.0 eq) and anhydrous DMF (10 volumes).

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Add finely powdered anhydrous K₂CO₃ (1.1 eq) in one portion.

    • Rationale: K₂CO₃ selectively deprotonates the thiol without activating the amine, establishing the chemoselective foundation of the reaction.

  • Alkylation: Add chloroacetonitrile (1.05 eq) dropwise over 30 minutes. Maintain the internal temperature strictly below 5 °C to prevent thermodynamic N-alkylation.

  • In-Process Control: Stir for 2 hours at 0–5 °C. Monitor by TLC (Hexanes/EtOAc 3:1). The reaction is self-validating when the highly UV-active starting material spot is completely consumed.

  • Quench & Extraction: Pour the mixture into ice-cold, N₂-degassed water (30 volumes). Extract with EtOAc (3 × 10 volumes).

    • Rationale: Degassed water prevents the sudden oxidation of any unreacted thiolate during the quench.

  • Purification: Wash the combined organic layers with brine (5 volumes) to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure to yield the intermediate.

Protocol 2: Controlled Synthesis of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide

Objective: Achieve mono-acylation while preventing intramolecular cyclization.

  • Phase Setup: Dissolve the 2-[(cyanomethyl)sulfanyl]aniline intermediate (1.0 eq) in anhydrous DCM (10 volumes). Add an equal volume of 10% w/v aqueous Na₂CO₃ solution.

  • Thermal Control: Cool the biphasic mixture to 0 °C under vigorous stirring.

    • Rationale: Vigorous stirring is critical in Schotten-Baumann conditions to maximize the interfacial surface area between the organic and aqueous layers.

  • Acylation: Dilute chloroacetyl chloride (1.05 eq) in DCM (2 volumes) and add dropwise over 45 minutes.

    • Rationale: Diluting the acylating agent prevents localized concentration spikes that lead to diacylation.

  • In-Process Control: Stir for 1 hour at 0 °C. Monitor by LC-MS. The reaction is complete when the mass corresponding to the starting aniline is absent.

  • Workup & Neutralization: Separate the layers. Wash the organic layer with cold 1M HCl (3 volumes).

    • Rationale: The HCl wash is a self-validating purification step; it actively protonates and pulls any unreacted aniline into the aqueous layer while simultaneously neutralizing residual base that could trigger premature cyclization[3].

  • Isolation: Wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Critical: Keep the rotary evaporator water bath below 30 °C to prevent thermal degradation of the final product.

References
  • Title: Traceless Solid-Phase Organic Synthesis Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: SYNTHETIC APPROACHES TOWARD CERTAIN STRUCTURALLY RELATED ANTIMICROBIAL THIAZOLE DERIVATIVES (2010-2020) Source: Heterocycles (via CLOCKSS) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

LC-MS validation of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide purity

LC-MS Validation of 2-Chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide Purity: A Comparative Guide & Protocol Introduction The compound 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide is a highly functionalized...

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Author: BenchChem Technical Support Team. Date: March 2026

LC-MS Validation of 2-Chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide Purity: A Comparative Guide & Protocol

Introduction

The compound 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide is a highly functionalized small molecule characterized by three distinct reactive moieties: a chloroacetamide electrophile, a thioether (sulfanyl) linkage, and a nitrile (cyanomethyl) group. Because chloroacetamides are inherently reactive and prone to base-mediated hydrolysis[1], and thioethers are susceptible to oxidation, validating the purity of this compound requires an analytical modality capable of detecting trace degradation products without inducing artificial degradation during the analysis itself.

This guide objectively compares available analytical techniques, establishes the mechanistic rationale for utilizing Liquid Chromatography-Mass Spectrometry (LC-MS), and provides a self-validating, ICH Q2(R2)-compliant experimental protocol[2] for purity validation.

Part 1: Objective Comparison of Analytical Modalities

When validating the purity of reactive small molecules, the analytical technique must balance sensitivity, structural elucidation capabilities, and sample preservation. Table 1 outlines why LC-MS is the optimal choice for this specific compound.

Table 1: Objective Comparison of Analytical Techniques for Chloroacetamide Purity

Analytical ModalitySensitivity (LOD)Structural Elucidation of ImpuritiesThermal Degradation RiskBest Use Case
LC-MS (Q-TOF/QqQ) < 0.01% Excellent (Exact Mass & MS/MS) Low (Soft Ionization) Trace impurity profiling & stability validation
HPLC-UV ~0.05%Poor (Relies on retention time only)LowRoutine batch release (known impurity profile)
GC-MS ~0.01%Moderate (EI fragmentation)High (Chloroacetamide cleavage) Volatile, thermally stable small molecules
1H/13C NMR ~1.0%Excellent (Bulk structure)LowAbsolute structural confirmation of the API

The Verdict: Gas Chromatography (GC) requires high vaporization temperatures that frequently induce thermal cleavage of the labile carbon-chlorine bond in chloroacetamides[3]. While HPLC-UV is useful for routine checks, it is blind to co-eluting impurities that lack distinct chromophoric shifts. LC-MS emerges as the gold standard, combining non-destructive liquid phase separation with the exact-mass identification necessary to profile complex degradation pathways[4].

Part 2: Mechanistic Rationale for LC-MS Design (E-E-A-T)

As an Application Scientist, method development is not about guessing parameters; it is about exploiting the molecule's physicochemical properties.

  • Preservation of the Electrophile via ESI: LC-MS utilizes Electrospray Ionization (ESI), a "soft" ionization technique that transfers molecules into the gas phase without thermal destruction. This preserves the intact chloroacetamide for accurate mass detection[4].

  • Chromatographic Selectivity (C18): The combination of a hydrophobic phenyl ring and a polar nitrile group creates a unique partition coefficient. A C18 reverse-phase column effectively retains the parent molecule, while polar degradation products (e.g., sulfoxides from thioether oxidation) elute earlier, preventing signal suppression.

  • Isotopic Signature Tracking: The natural abundance of Chlorine-37 (~24%) provides a distinct M and M+2 isotopic signature (in a 3:1 ratio) in the mass spectrum. The loss of this signature immediately alerts the analyst to dechlorination or hydrolysis events.

G Target 2-chloro-N-{2-[(cyanomethyl) sulfanyl]phenyl}acetamide m/z[M+H]+ Hydrolysis Base/Water Hydrolysis Target->Hydrolysis Oxidation ROS/Air Oxidation Target->Oxidation LCMS LC-MS Resolution & Exact Mass ID Target->LCMS Main Peak ImpA Hydroxyacetamide Impurity (Polar, Early Elution) Hydrolysis->ImpA ImpB Sulfoxide Impurity (+16 Da Mass Shift) Oxidation->ImpB ImpA->LCMS ImpB->LCMS

Fig 1: Degradation pathways of the chloroacetamide target and LC-MS resolution logic.

Part 3: Self-Validating Protocol (ICH Q2(R2) Compliant)

To ensure the analytical data is trustworthy and defensible, the method must be validated according to the latest ICH Q2(R2) guidelines for analytical procedures[2]. A self-validating system incorporates internal controls at every stage:

  • Specificity (Forced Degradation): The method must be proven to be "stability-indicating." By subjecting the compound to 0.1 N HCl , 0.1 N NaOH , and 3% H2​O2​ , we force the generation of hydrolysis and oxidation impurities. The LC-MS must demonstrate baseline resolution ( Rs​>1.5 ) between the parent mass and all degradation products.

  • Linearity & Range: Evaluated from 50% to 150% of the nominal working concentration (e.g., ). Acceptance criteria: R2≥0.999 .

  • Precision & Accuracy: Triplicate injections across three concentration levels. Acceptance criteria: Relative Standard Deviation (RSD) ≤2.0% .

  • LOD & LOQ: Limit of Detection (LOD) and Limit of Quantitation (LOQ) are established at signal-to-noise (S/N) ratios of 3:1 and 10:1, respectively.

Validation Start ICH Q2(R2) Validation Initiation Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Prec Precision & Accuracy (RSD < 2.0%) Lin->Prec Sens LOD & LOQ (S/N Evaluation) Prec->Sens Valid Validated Stability-Indicating LC-MS Method Sens->Valid

Fig 2: ICH Q2(R2) compliant step-by-step validation workflow for analytical procedures.

Part 4: Step-by-Step Experimental Workflow

Step 1: Sample Preparation

Causality Check: Chloroacetamides are highly sensitive to base-mediated hydrolysis[1]. Therefore, all sample diluents must be slightly acidic to ensure stability during autosampler queuing.

  • Diluent Preparation: Prepare a solution of Acetonitrile:Water (50:50, v/v) containing 0.1% Formic Acid. The acidic environment (pH ~2.7) suppresses nucleophilic attack on the chloroacetamide.

  • Stock Solution: Accurately weigh 10 mg of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide. Dissolve in 10 mL of diluent to create a 1 mg/mL stock.

  • Working Solution: Dilute the stock solution with the diluent to a final working concentration of .

Step 2: Liquid Chromatography (LC) Conditions
  • Column: Waters ACQUITY UPLC CSH C18 ( , 2.1 mm×100 mm )[4].

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min .

  • Column Temperature: 40∘C .

  • Gradient Elution Profile:

    • 0.0 – 1.0 min : 5% B (Isocratic hold to focus polar impurities)

    • 1.0 – 6.0 min : 5% to 95% B (Linear ramp for main peak elution)

    • 6.0 – 7.5 min : 95% B (Column wash)

    • 7.5 – 8.0 min : 95% to 5% B

    • 8.0 – 10.0 min : 5% B (Equilibration)

Step 3: Mass Spectrometry (MS) Parameters
  • Ionization Mode: ESI Positive ( [M+H]+ ). Formic acid in the mobile phase ensures robust protonation of the secondary amide and thioether.

  • Capillary Voltage: 3.0 kV .

  • Desolvation Temperature: 350∘C .

  • Scan Range: m/z100 to 600 .

  • Data Analysis: The theoretical exact mass for C10​H9​ClN2​OS is ∼240.01 Da . Extract the chromatogram for the [M+H]+ ion at m/z241.02 and confirm the presence of the 37Cl isotope at m/z243.02 . Monitor for the sulfoxide impurity ( +16 Da ) at m/z257.02 .

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (europa.eu) URL:[Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery Source: Drug Target Review URL:[Link]

  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners Source: National Institutes of Health (PMC) URL:[Link]

  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry Source: National Institutes of Health (PMC) URL:[Link]

Sources

Comparative

A Comparative Guide to Validating Analytical Methods for the Quantification of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide

This guide provides a comprehensive framework for the validation of analytical methods for the quantification of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide. Tailored for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of analytical methods for the quantification of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide. Tailored for researchers, scientists, and drug development professionals, this document delves into the critical aspects of method validation, ensuring data integrity and regulatory compliance. We will explore the selection of appropriate analytical techniques, outline a robust validation protocol based on international guidelines, and present a comparative analysis of potential methods, supported by illustrative experimental data.

Introduction: The Imperative of Validated Analytical Methods

In pharmaceutical development and quality control, the ability to accurately and reliably quantify an active pharmaceutical ingredient (API) or a related compound is paramount. The validation of an analytical method is the process by which it is experimentally established that the method is suitable for its intended purpose. For a compound like 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide, which may be a synthetic intermediate or a potential drug candidate, a validated analytical method is crucial for ensuring product quality, consistency, and safety.

Regulatory bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for analytical method validation.[1][2][3][4][5][6] Adherence to these guidelines is not merely a regulatory hurdle but a fundamental aspect of good scientific practice, ensuring the generation of reliable and reproducible data. The recently updated ICH Q2(R2) guideline, along with the complementary ICH Q14 on analytical procedure development, emphasizes a more systematic, risk-based approach to method validation.[1][2][7]

This guide will focus on providing a practical, in-depth comparison of suitable analytical techniques and a detailed roadmap for their validation for the quantification of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide.

Selecting the Right Analytical Tool: A Comparative Overview

The molecular structure of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide, possessing a chromophore (the substituted benzene ring), an amide linkage, and a moderate polarity, makes it amenable to several analytical techniques. The choice of the most suitable method depends on the specific application, required sensitivity, and the nature of the sample matrix.

Parameter High-Performance Liquid Chromatography (HPLC) with UV Detection Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity using a stationary and mobile phase, with detection via UV absorbance.Separation based on polarity, followed by detection based on the mass-to-charge ratio of the analyte and its fragments.
Typical Application Quantification in drug substance and formulated products where concentration levels are relatively high.Trace-level quantification in complex matrices such as biological fluids (for pharmacokinetic studies) or for impurity profiling.
Specificity Good, but can be susceptible to interference from co-eluting impurities that also absorb at the analytical wavelength.Excellent, as it relies on both the retention time and the specific mass transitions of the analyte.
Sensitivity Moderate, typically in the microgram per milliliter (µg/mL) range.Very high, often reaching picogram per milliliter (pg/mL) levels.[8]
Linearity (Typical r²) Excellent (often >0.999).Excellent (often >0.995).
Precision (%RSD) Typically <2%.Typically <15% for bioanalytical methods.
Cost & Complexity Lower cost, less complex instrumentation and operation.Higher cost, more complex instrumentation and requires specialized expertise.

For the purpose of this guide, we will focus on the validation of a High-Performance Liquid Chromatography (HPLC) method with UV detection, as it represents a widely accessible and robust technique for the quantification of a target compound in a pharmaceutical setting. The principles and many of the validation parameters discussed are, however, transferable to other techniques like LC-MS/MS.

The Validation Workflow: A Step-by-Step Protocol

A successful method validation follows a structured and documented process. The following workflow is designed to be compliant with the ICH Q2(R2) guidelines.[1][7][9][10]

ValidationWorkflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation P1 Define Analytical Target Profile (ATP) P2 Develop Validation Protocol P1->P2 E1 Specificity/ Selectivity P2->E1 E2 Linearity & Range E1->E2 R1 Analyze & Interpret Data E1->R1 E3 Accuracy E2->E3 E2->R1 E4 Precision (Repeatability & Intermediate) E3->E4 E3->R1 E5 Limit of Detection (LOD) & Limit of Quantitation (LOQ) E4->E5 E4->R1 E6 Robustness E5->E6 E5->R1 E7 System Suitability E6->E7 E6->R1 E7->R1 R2 Generate Validation Report R1->R2

Caption: A typical workflow for analytical method validation.

Phase 1: Planning

Analytical Target Profile (ATP): The first step is to define the intended purpose of the method.[1] For instance, the ATP for our method could be: "To accurately and precisely quantify 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide in a drug substance with a target concentration of 1.0 mg/mL, with a required accuracy of 98.0-102.0% and a precision of not more than 2.0% Relative Standard Deviation (RSD)."

Validation Protocol: A pre-approved validation protocol is essential.[9] This document should detail the experimental design, the validation parameters to be evaluated, and the pre-defined acceptance criteria for each parameter.

Phase 2: Experimental Execution

The following sections provide a detailed experimental protocol for the validation of an HPLC-UV method for the quantification of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined by UV spectral analysis of the analyte (e.g., 254 nm)

  • Column Temperature: 30 °C

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11]

Experimental Protocol:

  • Prepare a solution of the 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide reference standard.

  • Prepare a placebo solution (a mixture of all excipients in a formulation, if applicable).

  • Prepare a spiked sample by adding a known amount of the reference standard to the placebo.

  • Subject a sample of the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Inject all prepared solutions into the HPLC system.

Acceptance Criteria:

  • The peak for 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide in the spiked sample should be free from any co-eluting peaks from the placebo.

  • The peak should be spectrally pure, as determined by a photodiode array (PDA) detector.

  • The method should be able to resolve the analyte peak from any degradation products.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[12] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to prepare at least five calibration standards across the desired concentration range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Illustrative Data:

Concentration (µg/mL)Mean Peak Area
50451023
75674589
100901234
1251125678
1501350123
0.9998

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5]

Experimental Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with known amounts of the reference standard.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Illustrative Data:

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
8079.299.0
100100.5100.5
120118.899.0

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay Precision): Experimental Protocol:

  • Prepare six independent samples at 100% of the target concentration.

  • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the RSD of the results.

Acceptance Criteria:

  • The RSD should be ≤ 1.0%.

Intermediate Precision (Inter-assay Precision): Experimental Protocol:

  • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the RSD of the combined results from both sets of experiments.

Acceptance Criteria:

  • The RSD should be ≤ 2.0%.

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12]

Experimental Protocol (based on Signal-to-Noise Ratio):

  • Prepare a series of dilute solutions of the reference standard.

  • Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria:

  • The LOQ must be demonstrated to have acceptable precision and accuracy.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic component)

  • Analyze a sample under each of the modified conditions.

  • Evaluate the impact on the results (e.g., peak area, retention time, resolution).

Acceptance Criteria:

  • The results should remain within the acceptance criteria for system suitability.

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

Experimental Protocol:

  • Before each validation run, inject a standard solution multiple times (e.g., five times).

  • Calculate the RSD of the peak area and retention time.

  • Determine other system suitability parameters such as tailing factor and theoretical plates.

Acceptance Criteria:

  • RSD of peak area ≤ 1.0%

  • RSD of retention time ≤ 1.0%

  • Tailing factor ≤ 2.0

  • Theoretical plates > 2000

ValidationParameters cluster_method_characteristics Method Performance Characteristics cluster_validation_outcome Validation Outcome Accuracy Accuracy ValidatedMethod Validated Method (Fit for Purpose) Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod Specificity Specificity Specificity->ValidatedMethod Linearity Linearity Linearity->ValidatedMethod Range Range Range->ValidatedMethod LOD LOD LOD->ValidatedMethod LOQ LOQ LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The validation of an analytical method for the quantification of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide is a systematic and scientifically rigorous process. By carefully selecting the appropriate analytical technique and meticulously following the validation protocols outlined in regulatory guidelines such as ICH Q2(R2), researchers can ensure the generation of high-quality, reliable, and defensible data. While HPLC-UV offers a robust and accessible platform for quantification, the principles discussed in this guide are broadly applicable to other advanced techniques like LC-MS/MS, which may be required for more demanding applications. A well-validated analytical method is not just a regulatory requirement; it is the foundation upon which the quality and safety of pharmaceutical products are built.

References

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures March 2024. [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • Scribd. FDA Guidance on Analytical Method Validation. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Future Science. European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

  • Contract Laboratory. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedure Q2(R2). [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • World Journal of Advanced Research and Reviews. Analytical method validation: A brief review. [Link]

  • Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

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Safety & Regulatory Compliance

Safety

2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide proper disposal procedures

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory checkbox, but as a critical extension of experimental design. When handling polyfunctional molecules like 2-chloro-N-{2-[...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory checkbox, but as a critical extension of experimental design. When handling polyfunctional molecules like 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide (CAS: 83443-28-1), standard disposal protocols are insufficient.

This compound presents a unique triad of reactive functional groups: an α -chloroacetamide (a known alkylating agent), a thioether (sulfanyl group), and an aliphatic nitrile (cyanomethyl group)[1]. Improper disposal of this matrix can lead to the generation of highly toxic gases, equipment corrosion, and severe environmental contamination.

The following guide details the mechanistic rationale and operational protocols for the safe handling, segregation, and thermal destruction of this compound.

Mechanistic Hazard Profile & Causality in Disposal

To design a self-validating disposal system, we must first understand the molecular behavior of the compound under degradation conditions:

  • The Halogen Hazard (Dioxin Formation): The presence of the chlorine atom strictly categorizes this as Halogenated Organic Waste . If incinerated in standard facilities (<900°C), halogenated compounds act as precursors to highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs). Therefore, this waste must be segregated and routed to specialized rotary kiln incinerators operating above 1100°C[2].

  • The Nitrile Hazard (HCN Evolution): The cyanomethyl ( −CH2​−CN ) group poses a latent chemical hazard in the laboratory. If this compound is inadvertently mixed with concentrated aqueous acids in a generic waste carboy, acid-catalyzed hydrolysis can occur, potentially evolving lethal hydrogen cyanide (HCN) gas. Rule: Never mix this waste stream with acidic inorganic waste.

  • The Sulfanyl Hazard (SOx Generation): The thioether linkage dictates that thermal destruction will yield sulfur oxides ( SO2​ / SO3​ ). Consequently, the receiving disposal facility must be equipped with flue gas desulfurization (caustic scrubbers) to neutralize these acidic byproducts[2].

Operational Waste Segregation Plan

Table 1: Waste Stream Categorization and Routing
Waste StreamMatrix CompositionPrimary HazardApproved ContainerFinal Disposal Route
Liquid Organic Compound + Organic Solvents (e.g., DCM, EtOAc)Flammability, HalogenatedHDPE Carboy (Vented Cap)High-Temp Incineration (RCRA)
Aqueous Wash Compound traces + WaterAquatic ToxicityHDPE CarboySpecialized Wastewater Treatment
Solid Waste Contaminated silica, filter paper, vialsAcute Toxicity (H302/H312)Puncture-proof Poly DrumRotary Kiln Incineration
Contaminated PPE Used Nitrile GlovesDermal Exposure (H315)Bio/Chem Hazard BagSolid Hazardous Waste

Step-by-Step Disposal Methodology

Step 1: Point-of-Generation Segregation

  • Establish a dedicated, clearly labeled secondary containment tray inside the fume hood specifically for "Halogenated Organic Waste."

  • Ensure the waste carboy is made of High-Density Polyethylene (HDPE), which is compatible with both the halogenated compound and typical carrier solvents.

Step 2: Liquid Waste Transfer

  • Before transferring reaction mixtures or extraction washes into the waste carboy, verify the pH of the waste. Ensure it is strictly neutral to mildly basic (pH 7–9) to prevent any acid-catalyzed degradation of the cyanomethyl group.

  • Transfer the liquid using a dedicated funnel. Do not overfill. Leave at least 10–15% headspace in the carboy to accommodate vapor pressure expansion.

  • Seal the container with a pressure-relieving (vented) cap.

Step 3: Contaminated PPE and Solid Waste Management

  • Nitrile Glove Protocol: While uncontaminated nitrile gloves can sometimes be recycled, gloves that have contacted 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide are classified as hazardous waste due to the compound's Acute Toxicity (Dermal) and Skin Irritant (H315) classifications[1]. Do not route these to lab recycling programs [3].

  • Doff gloves using the "beak method" (turning them inside out to trap the contaminant) and place them immediately into a designated solid hazardous waste bin lined with a robust, tear-resistant bag.

Step 4: Labeling and Logistics

  • Affix a standard RCRA Hazardous Waste label.

  • Explicitly list "2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide" and check the boxes for Toxic and Halogenated .

  • Store in a ventilated, fire-proof cabinet until collection by a certified hazardous waste contractor.

Emergency Spill Protocol

If a solution containing this compound is spilled outside of containment:

  • Evacuate & Ventilate: The compound carries an STOT SE 3 (inhalation) hazard[1]. Maximize room ventilation and don a respirator equipped with organic vapor/acid gas cartridges before approaching.

  • Contain: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Do not use sawdust, as the organic matrix combined with potential reactive intermediates can pose a fire risk.

  • Collect: Sweep the absorbed material using non-sparking tools and deposit it into a wide-mouth HDPE solid waste container. Treat as Halogenated Solid Waste.

Disposal Pathway Visualization

The following diagram illustrates the self-validating workflow for processing this specific chemical waste, ensuring all regulatory and chemical compatibility checkpoints are met.

G A 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide Waste Generation B Liquid Waste Stream (Check pH: Must be Neutral/Basic) A->B C Solid Waste & PPE (No Glove Recycling) A->C D Halogenated Organic Waste Carboy (HDPE) B->D Segregation E Hazardous Solid Waste Drum C->E Bagging/Sealing F High-Temp Rotary Kiln (>1100°C to prevent Dioxins) D->F RCRA Transport E->F RCRA Transport G Caustic Scrubber (Neutralizes HCl, SOx, NOx) F->G Flue Gas Treatment

Workflow for the segregation and thermal destruction of halogenated, sulfur-containing nitrile waste.

References

  • NextSDS. "2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide - Chemical Substance Information & Hazard Classifications." NextSDS Database. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. Available at: [Link]

  • Kingfa Medical. "Can Nitrile Gloves be Recycled? - Proper Sorting and Handling of Used Nitrile Gloves." Kingfa Medical Insights. Available at:[Link]

Sources

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